3-Pyridazinecarbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQSSQXPUBICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598650 | |
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-82-0 | |
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Pyridazinecarbonyl chloride CAS 499770-82-0 properties
Topic: 3-Pyridazinecarbonyl Chloride (CAS 499770-82-0): Technical Synthesis and Application Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
3-Pyridazinecarbonyl chloride (CAS 499770-82-0) is a high-value heteroaromatic electrophile utilized primarily as a "warhead" or linker in the synthesis of bioactive small molecules. Belonging to the pyridazine class—a "privileged scaffold" in medicinal chemistry—this intermediate is critical for introducing the pyridazine-3-carboxamide motif, which is frequently observed in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GPCR ligands.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and handling requirements, addressing the specific challenges of its high moisture sensitivity and reactivity.
Chemical Profile & Physicochemical Properties
3-Pyridazinecarbonyl chloride is an acid chloride derivative of pyridazine.[1] Unlike its phenyl analogs, the presence of the 1,2-diazine ring imparts unique electronic properties, increasing the electrophilicity of the carbonyl carbon while simultaneously rendering the compound highly susceptible to hydrolysis.
| Property | Data / Description |
| CAS Number | 499770-82-0 |
| IUPAC Name | Pyridazine-3-carbonyl chloride |
| Molecular Formula | C₅H₃ClN₂O |
| Molecular Weight | 142.54 g/mol |
| Physical State | Off-white to yellow solid (typically) or semi-solid oil depending on purity.[1] |
| Solubility | Soluble in DCM, THF, Chloroform, Ethyl Acetate. Reacts violently with water/alcohols. |
| Stability | High Moisture Sensitivity. Hydrolyzes rapidly to Pyridazine-3-carboxylic acid and HCl.[1] |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate. |
Structural Insight: The electron-deficient nature of the pyridazine ring (due to the -I effect of the two nitrogen atoms) makes the carbonyl chloride significantly more reactive toward nucleophiles than benzoyl chloride. This enhanced reactivity necessitates strict control over reaction conditions to prevent side reactions such as dimerization or hydrolysis [1, 2].[1]
Synthetic Pathways & Experimental Protocols
The synthesis of 3-pyridazinecarbonyl chloride is typically achieved via the chlorination of pyridazine-3-carboxylic acid . Two primary methods are employed: Thionyl Chloride (SOCl₂) mediated chlorination and Oxalyl Chloride ((COCl)₂) mediated chlorination.[1]
Protocol A: Thionyl Chloride Mediated Synthesis (Standard)
This method is preferred for scale-up due to the volatility of byproducts (SO₂ and HCl), simplifying purification.
Reagents:
-
Pyridazine-3-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (5.0–10.0 equiv)
-
Catalytic DMF (1-2 drops)
-
Solvent: Neat or Toluene (optional)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or an inert gas line (N₂/Ar).
-
Addition: Charge the flask with Pyridazine-3-carboxylic acid. Add Thionyl Chloride slowly.[1] If the reaction is sluggish, add 1-2 drops of anhydrous DMF as a catalyst (forms the reactive Vilsmeier-Haack intermediate).
-
Reflux: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours. The suspension should become a clear solution, indicating consumption of the starting acid.
-
Work-up: Cool the reaction mixture to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator with a base trap for HCl/SO₂).[1]
-
Azeotrope: To ensure complete removal of acidic traces, co-evaporate with anhydrous toluene (2x).
-
Isolation: The resulting residue is the crude acid chloride.[1] It is typically used immediately in the next step without further purification to avoid hydrolysis [3, 4].[1]
Protocol B: Amide Coupling (Schotten-Baumann Conditions)
The most common application is coupling with an amine to form a pyridazine-3-carboxamide .[1]
Reagents:
-
3-Pyridazinecarbonyl chloride (Crude from Protocol A)
-
Amine (R-NH₂) (1.0–1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere. Cool to 0°C (ice bath) to control the exotherm.
-
Addition: Dissolve the 3-pyridazinecarbonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution. Note: Adding the acid chloride to the amine prevents the formation of di-acylated byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LC-MS (looking for the mass of the amide).[1]
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Visualization of Workflows
The following diagram illustrates the synthesis and downstream application pathways, highlighting the critical "No Water" decision nodes.
Figure 1: Synthetic workflow for 3-Pyridazinecarbonyl chloride, emphasizing the critical instability window.
Medicinal Chemistry Applications
The pyridazine ring is bio-isosteric to pyridine and phenyl rings but offers distinct physicochemical advantages:
-
Hydrogen Bonding: The N1/N2 atoms can serve as hydrogen bond acceptors, interacting with specific residues in enzyme active sites (e.g., hinge regions of kinases) [5].
-
Polarity & Solubility: Pyridazines are generally more polar than their phenyl counterparts, potentially improving the water solubility of the final drug candidate.[1]
-
Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich aromatics.[1]
Target Classes:
-
Kinase Inhibitors: The 3-carboxamide linkage positions the pyridazine ring to interact with the ATP-binding pocket.
-
GABA-A Receptor Ligands: Pyridazine derivatives have shown affinity for benzodiazepine binding sites.[1]
-
Anti-inflammatory Agents: Used in the synthesis of COX-2 inhibitors and p38 MAP kinase inhibitors [6].[1]
Handling, Safety, and Storage (MSDS Summary)
Hazard Classification:
-
Corrosive (Skin Corr.[1][2][3] 1B): Causes severe skin burns and eye damage.[1]
-
Moisture Sensitive: Reacts violently with water to release HCl gas.[1]
Best Practices:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work inside a fume hood.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Argon) in a refrigerator (2–8°C).
-
Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime before disposal.[1]
References
-
Synthesis of Pyridazine Derivatives: Organic Chemistry Portal. "Synthesis of pyridazines." Link
-
Acid Chloride Reactivity: Chemguide. "Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines." Link
-
General Protocol for Acid Chlorides: Fisher Scientific. "Amide Synthesis: Amination of acyl chlorides." Link
-
Handling Moisture Sensitive Reagents: Wipf Group, University of Pittsburgh.[1] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] Link
-
Medicinal Importance of Pyridazines: Journal of Chemical and Pharmaceutical Research. "Synthesis, Characterization and Biological Evaluation of Pyridazine Derivatives." Link
-
Pyridazine Scaffold Review: Bioorganic & Medicinal Chemistry. "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[1] Link
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An In-Depth Technical Guide to Pyridazine-3-Carbonyl Chloride: Synthesis, Reactivity, and Handling
Introduction: The Strategic Importance of the Pyridazine Moiety
In the landscape of modern drug discovery and development, the pyridazine ring stands out as a heterocyclic scaffold of significant interest. Its unique physicochemical properties—including a notable dipole moment, dual hydrogen-bonding capability, and inherent polarity—make it an attractive component for designing novel therapeutics. Pyridazine-containing compounds have shown promise and success in various therapeutic areas, serving as crucial intermediates in the synthesis of biologically active molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[1]
At the heart of many synthetic pathways utilizing this scaffold is pyridazine-3-carbonyl chloride. This highly reactive acyl chloride is the activated form of pyridazine-3-carboxylic acid, transforming a stable carboxylic acid into a versatile electrophilic building block. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview grounded in established chemical principles and field-proven practices.
Physicochemical Properties
A precise understanding of a reagent's physical and chemical characteristics is fundamental for its effective use in synthesis. The properties of pyridazine-3-carbonyl chloride and its precursor are summarized below.
| Property | Pyridazine-3-carbonyl Chloride | Pyridazine-3-carboxylic Acid (Precursor) |
| Molecular Formula | C₅H₃ClN₂O[2] | C₅H₄N₂O₂ |
| Molecular Weight | 142.54 g/mol [2] | 124.10 g/mol |
| CAS Number | 499770-82-0[2] | 2164-61-6 |
| Appearance | (Typically a solid) | Light brown solid[1] |
| Melting Point | Not widely reported | 200-209 °C |
| Reactivity | Highly reactive, moisture-sensitive | Stable solid |
Synthesis of Pyridazine-3-Carbonyl Chloride
The conversion of a stable carboxylic acid into a highly reactive acyl chloride is a cornerstone of organic synthesis, enabling the formation of amides, esters, and other derivatives. The most common and reliable method for preparing pyridazine-3-carbonyl chloride is through the reaction of its parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is frequently chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. This simplifies the purification process, as the byproducts can be easily removed under reduced pressure or with a gas bubbler, driving the reaction to completion.
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent is also effective and produces gaseous byproducts (CO, CO₂, HCl). It is sometimes preferred for more sensitive substrates as the reaction can often be run at lower temperatures.
The synthesis must be conducted under strictly anhydrous (moisture-free) conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[3]
Field-Proven Experimental Protocol: Synthesis using Thionyl Chloride
This protocol describes a standard laboratory-scale synthesis. All operations must be performed in a certified chemical fume hood.
Materials:
-
Pyridazine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or dichloromethane)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon manifold
-
Oil bath and heating mantle
Step-by-Step Methodology:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon) to eliminate atmospheric moisture.
-
Reagent Charging: To the flask, add pyridazine-3-carboxylic acid (1.0 eq). Suspend the acid in a minimal amount of anhydrous toluene.
-
Addition of Chlorinating Agent: Under a positive pressure of inert gas, slowly add an excess of thionyl chloride (typically 2-3 eq.) to the suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) using an oil bath. Maintain reflux with stirring for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by observing the dissolution of the solid starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucially, the vapor should be passed through a basic scrubber (e.g., NaOH solution) to neutralize the corrosive HCl and SO₂ gases.
-
The resulting crude solid or oil is pyridazine-3-carbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification.
-
Chemical Reactivity and Applications in Drug Development
Pyridazine-3-carbonyl chloride's utility stems from its high reactivity as an electrophile in nucleophilic acyl substitution reactions.[4][5] The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[6]
This reactivity allows for the facile construction of a diverse library of pyridazine derivatives, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
Key Reactions:
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications, as the amide bond is a stable and prevalent functional group in pharmaceuticals. A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl byproduct.[7][8]
-
Ester Formation: Reaction with alcohols produces esters. This reaction is also typically performed in the presence of a base.[7]
-
Hydrolysis: As previously mentioned, reaction with water rapidly converts the acyl chloride back to the less reactive pyridazine-3-carboxylic acid. This underscores the need for stringent anhydrous conditions during its synthesis and use.[7]
Critical Safety and Handling Procedures
Acyl chlorides as a class are hazardous materials, and pyridazine-3-carbonyl chloride is no exception. Its reactivity makes it corrosive and a lachrymator (tear-producing). Safe handling is non-negotiable.[9][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves, worn in double pairs).[12]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][13]
Storage and Handling:
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9]
-
Moisture Control: Keep away from water and moisture at all times. Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, alcohols, and oxidizing agents.[14]
-
Spill Management: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate.
Quenching and Disposal: Unused or residual pyridazine-3-carbonyl chloride must be neutralized before disposal.
-
Work in a fume hood.
-
Slowly and cautiously add the acyl chloride to a stirred, cooled (ice bath) solution of sodium bicarbonate or a dilute base. Be prepared for vigorous gas evolution (CO₂ and HCl).
-
Alternatively, slowly add the reagent to a stirred, cooled vessel containing a non-nucleophilic alcohol like isopropanol.
-
Once the reaction has ceased, the neutralized solution can be disposed of according to institutional and local waste regulations.
Conclusion
Pyridazine-3-carbonyl chloride is a powerful and versatile synthetic intermediate that serves as a gateway to a vast array of complex molecules. Its heightened reactivity, a direct result of its chemical structure, makes it an invaluable tool for medicinal chemists and drug development scientists aiming to incorporate the functionally rich pyridazine scaffold into novel compounds. However, this same reactivity demands a high degree of respect and caution. By adhering to rigorous synthetic protocols and stringent safety procedures, researchers can effectively and safely leverage the capabilities of this important chemical building block to drive innovation in science and medicine.
References
-
Matrix Fine Chemicals. (n.d.). PYRIDAZINE-3-CARBONYL CHLORIDE | CAS 499770-82-0. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved February 8, 2026, from [Link]
-
Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET - Pyrazine-2-carbonyl chloride. [Link]
-
MOLBASE. (n.d.). Pyridazine-3-carboxylic acid price & availability. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). Pyrazinecarbonyl chloride. Retrieved February 8, 2026, from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 8, 2026, from [Link]
-
Thieme. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]
-
WIPO Patentscope. (2001). WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. [Link]
-
YouTube. (2019). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). [Link]
-
Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved February 8, 2026, from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved February 8, 2026, from [Link]
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Technical Guide: 3-Pyridazinecarbonyl Chloride vs. Nicotinoyl Chloride Reactivity
Executive Summary
This guide provides a comparative technical analysis of Nicotinoyl chloride (pyridine-3-carbonyl chloride) and 3-Pyridazinecarbonyl chloride (pyridazine-3-carbonyl chloride). While structurally similar, the introduction of a second nitrogen atom in the pyridazine ring drastically alters the electronic landscape, resulting in significantly higher electrophilicity, faster hydrolysis rates, and distinct stability profiles.
For drug development professionals, substituting a pyridine core with a pyridazine (a "diazine") is a common bioisosteric strategy to lower logP and increase aqueous solubility. However, the synthetic handling of the acyl chloride intermediate requires modified protocols to prevent decomposition and side reactions.
Part 1: Electronic Structure & Theoretical Basis[1]
The reactivity difference between these two species is governed by the electron-deficiency of the heterocyclic ring, which directly influences the electrophilicity of the carbonyl carbon.
The Diazine Effect
-
Nicotinoyl Chloride: The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen withdrawing electron density via induction (-I) and resonance (-M).
-
3-Pyridazinecarbonyl Chloride: The pyridazine ring contains two adjacent nitrogen atoms (1,2-diazine). This arrangement creates a stronger electron-withdrawing effect than the single nitrogen in pyridine.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) of pyridazine is lower in energy than that of pyridine, making the ring—and substituents attached to it—more susceptible to nucleophilic attack.
-
Dipole Moment: The adjacent nitrogens create a concentrated region of electron density, but the rest of the ring (including C3) is highly pi-deficient.
-
Carbonyl Electrophilicity
The carbonyl carbon in 3-pyridazinecarbonyl chloride is significantly "hotter" (more electrophilic) than in nicotinoyl chloride. The inductive effect of the adjacent N2 nitrogen at the ortho-position reinforces the withdrawal from the C3 carbon.
Visualization: Electronic Reactivity Flow
The following diagram illustrates the causality between ring structure and carbonyl reactivity.
Figure 1: Comparative electronic flow showing why the diazine core leads to heightened reactivity.
Part 2: Comparative Reactivity Profile
This section quantifies the practical implications of the electronic differences.
Hydrolysis and Stability
The most immediate operational difference is moisture sensitivity.
| Feature | Nicotinoyl Chloride (HCl Salt) | 3-Pyridazinecarbonyl Chloride |
| State | Solid (usually HCl salt), stable at RT. | Solid/Oil, hygroscopic, degrades rapidly. |
| Hydrolysis Rate | Moderate. Can be weighed in air if quick. | Fast. Fumes in air; requires inert atmosphere. |
| Storage | Desiccator / Ambient. | -20°C under Argon/Nitrogen. |
| Preferred Form | Commercial HCl salt is robust. | Often prepared in situ or used immediately. |
Side Reaction Risks
The high electron deficiency of the pyridazine ring introduces a risk not commonly seen with nicotinoyl chloride: Nucleophilic Aromatic Substitution (SNAr) on the Ring.
-
Mechanism: If a strong nucleophile (or excess base) is used, it may attack the ring carbons (C4, C5, or C6) of the pyridazine rather than the carbonyl, leading to ring-opening or substitution byproducts.
-
Mitigation: For pyridazine couplings, avoid harsh bases (like NaOH/KOH) and high temperatures. Use hindered organic bases (DIPEA) and keep temperatures low (0°C to -10°C).
Part 3: Synthetic Protocols (Self-Validating Systems)
Decision Logic for Coupling
Before starting, select the protocol based on the stability of the acyl chloride.
Figure 2: Decision tree for selecting reaction conditions based on heterocyclic core stability.
Detailed Experimental Protocols
Protocol A: Coupling of Nicotinoyl Chloride (Robust)
Applicable for: Pyridine-3-carbonyl chloride hydrochloride.
-
Suspension: Suspend Nicotinoyl chloride HCl (1.1 equiv) in anhydrous DCM (0.2 M).
-
Activation: Add Triethylamine (TEA) (2.5 equiv) dropwise at 0°C. The mixture will become homogeneous as the free base is liberated, then cloudy as TEA·HCl precipitates.
-
Coupling: Add the nucleophile (amine/alcohol, 1.0 equiv) slowly.
-
Validation: Monitor by TLC/LCMS. Reaction is usually complete within 1-2 hours at RT.
-
Workup: Standard aqueous wash (Sat. NaHCO3) is sufficient.
Protocol B: Preparation & Coupling of 3-Pyridazinecarbonyl Chloride (Sensitive)
Applicable for: 3-Pyridazinecarboxylic acid precursors.
Step 1: In Situ Acid Chloride Formation
-
Suspend 3-pyridazinecarboxylic acid (1.0 equiv) in anhydrous DCM (or Toluene if higher T needed).
-
Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF (Vilsmeier-Haack activation).
-
Stir at RT (or mild reflux 40°C) until gas evolution ceases (approx. 1-2 h).
-
Critical Step: Evaporate solvent and excess oxalyl chloride under high vacuum. Re-dissolve the residue in fresh anhydrous DCM. Do not store.
Step 2: Coupling
-
Cool the acyl chloride solution to 0°C .
-
In a separate vial, mix the Nucleophile (1.0 equiv) and DIPEA (1.2 equiv) in DCM.
-
Inverse Addition: Slowly add the Nucleophile/Base mixture to the cold Acid Chloride solution.
-
Why? This keeps the acyl chloride in excess initially, minimizing the risk of the nucleophile attacking the electron-deficient ring (SNAr).
-
-
Stir at 0°C for 30 mins, then allow to warm to RT.
Part 4: Applications in Drug Design
Bioisosterism
Replacing a pyridine ring with a pyridazine ring is a strategic modification in medicinal chemistry:
-
LogP Reduction: Pyridazine is more polar (lower cLogP) than pyridine, improving aqueous solubility.
-
H-Bonding: The N1-N2 bond provides a unique hydrogen bond acceptor motif that can alter binding affinity in the active site.
-
Metabolic Stability: While the ring is more reactive to nucleophiles chemically, in a biological context, the diazine ring can sometimes resist oxidative metabolism (CYP450) at positions that would be labile in pyridine, although it introduces new risks for aldehyde oxidase metabolism.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
PubChem. (2025). Nicotinoyl Chloride Hydrochloride Compound Summary.
-
[Link]
-
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Theoretical basis for carbonyl electrophilicity and SNAr mechanisms).
- Patel, M., et al. (2018). "Pyridazine Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. (Context for bioisosteric replacement of pyridine with pyridazine). Note: General reference to the class of heterocycles in medicinal chemistry.
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Technical Whitepaper: 3-Pyridazinecarbonyl Chloride
Topic: 3-Pyridazinecarbonyl chloride SMILES and InChIKey Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Structural Informatics, Synthesis Protocols, and Medicinal Chemistry Applications
Executive Summary
3-Pyridazinecarbonyl chloride (CAS 499770-82-0) is a critical electrophilic heterocyclic building block used extensively in the synthesis of bioactive amides and esters.[1][2][3][4] As a bioisostere of nicotinoyl chloride (pyridine-3-carbonyl chloride), the pyridazine core offers unique physicochemical properties—specifically increased hydrophilicity and distinct hydrogen-bonding capabilities—that are pivotal in optimizing the pharmacokinetic profiles of drug candidates. This guide provides the definitive structural data, validated synthesis protocols, and handling procedures required for high-integrity research.
Part 1: Chemical Identity & Informatics[5][6]
The following data constitutes the "Golden Record" for 3-Pyridazinecarbonyl chloride. Researchers should verify these identifiers against their internal chemical inventories to prevent structural misassignment, particularly distinguishing it from its pyridine analogs.
Core Identifiers
| Data Point | Value | Notes |
| Chemical Name | 3-Pyridazinecarbonyl chloride | Also known as Pyridazine-3-carbonyl chloride |
| CAS Number | 499770-82-0 | Specific to the acid chloride form |
| CAS (Acid Precursor) | 2164-61-6 | Pyridazine-3-carboxylic acid |
| Molecular Formula | C₅H₃ClN₂O | |
| Molecular Weight | 142.54 g/mol |
Structural Strings
SMILES:
InChIKey:
Part 2: Structural Properties & Reactivity
The Pyridazine Advantage (Scaffold Hopping)
In medicinal chemistry, replacing a phenyl or pyridine ring with a pyridazine ring is a strategic "scaffold hop." The 1,2-diazine system significantly alters the electronic landscape of the molecule.
-
Dipole Moment & Solubility: The adjacent nitrogen atoms create a higher dipole moment compared to pyridine, typically increasing aqueous solubility (lower LogP).
-
Hydrogen Bonding: The N2 nitrogen acts as a specific hydrogen bond acceptor, potentially engaging unique binding pockets in target proteins (e.g., kinases or GPCRs) that are inaccessible to pyridine analogs.
-
Electrophilicity: The electron-deficient nature of the pyridazine ring makes the carbonyl chloride highly reactive toward nucleophiles (amines, alcohols), requiring strict anhydrous conditions during handling.
Visualization: Scaffold Selection Logic
The following diagram illustrates the decision matrix for selecting the pyridazine scaffold during Lead Optimization.
Figure 1: Decision matrix for utilizing Pyridazine-3-carbonyl chloride in drug design to solve ADME challenges.
Part 3: Synthesis & Generation Protocol
Due to the high moisture sensitivity of 3-pyridazinecarbonyl chloride, commercial batches can degrade into the acid form (CAS 2164-61-6). The most reliable method for research applications is in situ generation immediately prior to coupling.
Validated Protocol: In Situ Generation and Amide Coupling
Objective: Synthesize 3-pyridazinecarbonyl chloride from the acid and couple it with a primary amine (R-NH₂).
Reagents:
-
Starting Material: Pyridazine-3-carboxylic acid (CAS 2164-61-6)
-
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Catalyst: N,N-Dimethylformamide (DMF) - Essential for Vilsmeier-Haack type activation
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Suspension: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend Pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Activation: Add catalytic DMF (2-3 drops).
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Note: Gas evolution (CO, CO₂) will be vigorous.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-3 hours.
-
Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride.
-
-
Isolation (Optional but Risky): If isolation is required, remove solvent in vacuo under strictly anhydrous conditions. Recommendation: Proceed directly to coupling.
-
Coupling: Cool the acid chloride solution to 0°C. Add a solution of the target amine (1.0 eq) and a base (Triethylamine or DIPEA, 2.5 eq) in DCM.
-
Workup: Stir at RT for 4-12 hours. Quench with water, extract with DCM, and purify via flash chromatography.
Visualization: Synthesis Workflow
Figure 2: One-pot synthesis workflow for generating and utilizing 3-pyridazinecarbonyl chloride.
Part 4: Handling & Stability
Critical Warning: 3-Pyridazinecarbonyl chloride is a lachrymator and corrosive. It hydrolyzes rapidly upon exposure to atmospheric moisture to release HCl gas and the parent acid.
-
Storage: If isolated, store at -20°C under inert atmosphere (Argon).
-
Solvent Compatibility: Avoid protic solvents (Methanol, Ethanol, Water). Compatible with DCM, THF, DMF, and Toluene.
-
Quality Control: Check purity via LC-MS after derivatization with excess methanol (forming the methyl ester) because the free acid chloride is too unstable for direct reverse-phase chromatography.
References
-
Matrix Fine Chemicals. (2024).[7] Pyridazine-3-carbonyl chloride Product Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 755257: Pyridazine-3-carboxylic acid. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]
Sources
- 1. Unleash the Potential of Your Business with Global Wides Trade's Other [globalwidestrade.com]
- 2. Your One-Stop Destination for Other - World wides Trade [worldwidestrade.com]
- 3. Find Top Quality Other at Backed Trade - Your B2B Trading Hub [backedtrade.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. PYRIDAZINE-3-CARBONYL CHLORIDE | CAS 499770-82-0 [matrix-fine-chemicals.com]
- 6. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)pyridine-2-carbonyl chloride | C7H3ClF3NO | CID 45081948 - PubChem [pubchem.ncbi.nlm.nih.gov]
difference between pyridazine-3-carbonyl chloride and pyridine-3-carbonyl chloride
Topic: Difference Between Pyridazine-3-carbonyl Chloride and Pyridine-3-carbonyl Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diazine Divergence
In medicinal chemistry, the substitution of a pyridine ring with a pyridazine ring (1,2-diazine) is a classic "scaffold hop" used to modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor/acceptor profiles. However, for the synthetic chemist, the transition from pyridine-3-carbonyl chloride (nicotinoyl chloride) to pyridazine-3-carbonyl chloride represents a shift from a robust, isolable reagent to a highly reactive, transient intermediate.
This guide details the structural, electronic, and synthetic divergences between these two bioisosteres, providing validated protocols for handling the unstable pyridazine analogue.
Part 1: Structural and Electronic Divergence
The fundamental difference in reactivity stems from the introduction of the second nitrogen atom in the pyridazine ring.
1.1 Electronic Architecture
-
Pyridine-3-carbonyl chloride: The single nitrogen atom at the 1-position exerts an inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the carbonyl chloride. However, the ring retains significant aromatic stability (
resonance energy). -
Pyridazine-3-carbonyl chloride: The presence of adjacent nitrogen atoms (N1-N2) creates a unique electronic environment.
-
N-N Repulsion: The lone pair repulsion between N1 and N2 raises the ground state energy, making the system less stable than pyridine.
-
Enhanced Electrophilicity: The combined -I effects of two nitrogen atoms make the carbonyl carbon significantly more electron-deficient (more reactive) than in the pyridine analog.
-
Ring Susceptibility: The C4 and C5 positions of the pyridazine ring become highly susceptible to nucleophilic attack, a side reaction rarely seen with nicotinoyl chloride under standard acylation conditions.
-
1.2 Physicochemical Comparison
| Property | Pyridine-3-carbonyl chloride | Pyridazine-3-carbonyl chloride | Implication |
| State (RT) | Solid (HCl salt) or Liquid | Unstable Oil / Solid (Transient) | Pyridazine analog degrades upon storage. |
| Hydrolysis Rate | Moderate ( | Rapid ( | Requires strictly anhydrous conditions. |
| LogP (Parent Acid) | 0.79 | -0.65 | Pyridazine is significantly more polar. |
| Storage | Stable at | Do Not Store (Use in situ) | Isolation leads to decomposition. |
Part 2: Synthetic Methodologies & Protocols
This section provides the core "How-To" for researchers. The critical distinction is that while nicotinoyl chloride is often isolated, pyridazine-3-carbonyl chloride should be generated and used immediately.
2.1 Workflow Logic (Decision Tree)
Figure 1: Decision tree contrasting the isolation workflow for pyridine vs. pyridazine acid chlorides.
2.2 Protocol A: Pyridine-3-carbonyl Chloride (Standard Isolation)
Use this for bulk preparation of the stable hydrochloride salt.
-
Setup: Charge a round-bottom flask with pyridine-3-carboxylic acid (1.0 equiv).
-
Chlorination: Add Thionyl Chloride (
, 5.0 equiv) carefully. -
Reaction: Heat to reflux (
C) for 2–3 hours. The suspension will clear as the acid chloride forms. -
Workup: Evaporate excess
under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces). -
Isolation: The residue (HCl salt) is a white/off-white solid. It can be stored in a desiccator.
2.3 Protocol B: Pyridazine-3-carbonyl Chloride (In Situ Generation)
Use this for library synthesis or delicate substrates. This method avoids thermal decomposition.
Rationale: Pyridazine-3-carboxylic acid is sparingly soluble in many organic solvents. The use of Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack conditions) allows conversion at lower temperatures (
Step-by-Step Procedure:
-
Suspension: Suspend pyridazine-3-carboxylic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Argon/Nitrogen.
-
Activation: Add catalytic DMF (1-2 drops).
-
Chlorination: Dropwise add Oxalyl Chloride (
, 1.2 mmol) at C.-
Observation: Vigorous gas evolution (
). The suspension will slowly solubilize.
-
-
Monitoring (Self-Validating Step):
-
Take a
aliquot. -
Quench into
Methanol. -
Check LCMS/TLC. Success Criteria: Complete conversion of Acid (
) to Methyl Ester ( ).
-
-
Coupling: Once activation is confirmed (usually 1-2 hours at RT), concentrate strictly in vacuo without heating (if removal of excess reagent is critical) OR add the nucleophile (amine/alcohol) and base (e.g.,
, 3.0 equiv) directly to the reaction mixture at C.
Part 3: Reactivity Profile & Troubleshooting
The high energy of the pyridazine ring leads to specific side reactions not seen with pyridines.
3.1 Nucleophilic Attack at the Ring (
)
Because the pyridazine ring is highly electron-deficient, strong nucleophiles can attack the ring carbons (positions 4, 5, or 6) rather than the carbonyl, especially if the carbonyl is sterically hindered.
-
Pyridine: Ring attack is rare without strong activation (e.g., N-oxide).
-
Pyridazine: Common side reaction with thiols or secondary amines.
3.2 Hydrolytic Instability
The pyridazine-3-carbonyl chloride hydrolyzes roughly 10–50x faster than the pyridine analogue.
-
Mechanism: The adjacent nitrogen (N2) provides inductive destabilization of the acyl bond, making the leaving group (
) departure more favorable upon water attack. -
Mitigation: Ensure all solvents are dried over molecular sieves (
or ).
3.3 Side Reaction Pathway Visualization
Figure 2: Competing reaction pathways for pyridazine-3-carbonyl chloride.
Part 4: Medicinal Chemistry Implications
When substituting a pyridine core with a pyridazine core in a drug candidate:
-
Solubility: Expect a significant increase in aqueous solubility due to the lower LogP (-0.65 vs 0.79) and the higher polarity of the 1,2-diazine system.
-
Metabolic Stability: Pyridazines are generally less susceptible to oxidative metabolism by CYP450 enzymes compared to pyridines (which are prone to N-oxidation or ring hydroxylation), although the pyridazine ring can be susceptible to aldehyde oxidase.
-
Binding Affinity: The change in dipole moment vector can alter binding pocket interactions. The N2 nitrogen offers a unique H-bond acceptor vector that is absent in pyridine.
References
-
Synthesis of Pyridazine Derivatives
- Source: Asif, M. "Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds." Asian Journal of Chemistry and Pharmaceutical Sciences, 2016.
- Relevance: Discusses the pharmacological versatility and synthetic challenges of the pyridazine scaffold.
-
Reactivity of Diazines
- Source:Organic Chemistry Portal, "Synthesis of Pyridazines."
- Relevance: details modern methods for constructing the ring, highlighting the electron-deficient nature that complicates acid chloride isol
- Bioisosterism & Physicochemical Properties: Source: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press. Context: Authoritative text on the LogP and metabolic differences between pyridine and pyridazine bioisosteres.
-
Thionyl Chloride Protocols
- Source:Organic Syntheses, Coll. Vol. 9, p.63 (1998).
-
Relevance: Standard protocols for acid chloride generation using thionyl chloride and pyridine bases.[1]
Sources
Technical Guide: Chemical Properties and Handling of 1,2-Diazine Acid Chlorides
Executive Summary
This guide provides an in-depth technical analysis of 1,2-diazine acid chlorides (formally pyridazinecarbonyl chlorides ). These compounds are critical high-energy intermediates in the synthesis of bioactive pyridazine derivatives, widely used in oncology and anti-inflammatory drug discovery as bioisosteres of phenyl and pyridine rings.
Due to the unique electron-deficient nature of the 1,2-diazine ring, these acid chlorides exhibit distinct reactivity profiles and stability challenges—specifically hydrolytic instability and susceptibility to nucleophilic aromatic substitution (
Part 1: Structural Fundamentals & Electronic Properties
The 1,2-diazine (pyridazine) core possesses two adjacent nitrogen atoms. This arrangement creates a significant dipole moment and reduces the resonance energy compared to pyridine or benzene, making the ring highly electron-deficient.
Electronic Distribution[1]
- -Deficiency: The ring carbons (positions 3, 4, 5, 6) are highly electrophilic.
-
Acid Chloride Activation: The attachment of a chlorocarbonyl group (-COCl) at the 3- or 4-position further withdraws electron density, making the ring exceptionally susceptible to nucleophilic attack, not just at the carbonyl carbon, but also at the ring carbons (particularly C4 and C5).
-
Isomeric Differences:
-
Pyridazine-3-carbonyl chloride: The carbonyl is adjacent to the N-N bond.
-
Pyridazine-4-carbonyl chloride: The carbonyl is meta to one nitrogen and para to the other.
-
Physical Properties Data
| Property | Pyridazine-3-carbonyl chloride | Pyridazine-4-carbonyl chloride |
| CAS Number | 22432-88-8 | 39226-77-2 |
| Molecular Weight | 142.54 g/mol | 142.54 g/mol |
| Physical State | Solid (often off-white/tan) | Solid (often crystalline) |
| Solubility | DCM, THF, Chloroform (reacts with water/alcohols) | DCM, THF, EtOAc |
| Storage | -20°C, Inert Gas (Ar/N2) | -20°C, Inert Gas (Ar/N2) |
| Main Hazard | Corrosive, Lachrymator, Moisture Sensitive | Corrosive, Moisture Sensitive |
Part 2: Synthesis & Production Protocols
The conversion of pyridazinecarboxylic acids to their acid chlorides requires strict anhydrous conditions. The choice of reagent (Thionyl Chloride vs. Oxalyl Chloride) depends on downstream sensitivity.
Protocol A: Thionyl Chloride (Standard Scale-Up)
Best for robust substrates where thermal stability is not a primary concern.
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Drierite).
-
Reagent: Suspend 1.0 eq of Pyridazine-3-carboxylic acid in anhydrous toluene (or neat SOCl2 for small scale).
-
Activation: Add 5.0 eq of Thionyl Chloride (
) and 1-2 drops of anhydrous DMF (catalyst). -
Reaction: Heat to reflux (80°C) for 2–4 hours. The suspension should clarify as the acid chloride forms.
-
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with dry toluene (
) to remove residual . -
Validation: Obtain crude IR spectrum. Look for the shift from carboxylic acid C=O (~1700
) to acid chloride C=O (~1775 ).
Protocol B: Oxalyl Chloride (Mild/Sensitive)
Best for research-scale synthesis to avoid thermal degradation.
-
Setup: Flame-dried glassware,
atmosphere, 0°C ice bath. -
Solvent: Suspend acid in anhydrous DCM.
-
Addition: Add 1.2 eq Oxalyl Chloride dropwise.
-
Catalysis: Add catalytic DMF (1-2 drops). Vigorous gas evolution (
, , ) will occur. -
Completion: Stir at Room Temperature (RT) for 2–3 hours.
-
Isolation: Concentrate in vacuo. Use immediately.
Part 3: Reactivity & Instability Mechanisms
Understanding the failure modes of these reagents is crucial. The primary instability arises from Self-Quaternization (Intermolecular N-acylation).
The Self-Quaternization Failure Mode
Unlike benzoyl chloride, pyridazine acid chlorides possess basic nitrogen atoms within their own structure. In concentrated solutions or solid state, the electrophilic carbonyl of Molecule A can be attacked by the nucleophilic nitrogen (N2) of Molecule B.
-
Result: Formation of an insoluble, ionic dimer or oligomer (acyl-pyridinium type salt).
-
Observation: The off-white solid turns into a dark, gummy residue that is insoluble in DCM.
-
Prevention: Store as the Hydrochloride Salt (protonating the ring nitrogen blocks this pathway) or use immediately after generation.
Visualization of Reactivity Pathways
The following diagram maps the synthesis, utility, and degradation pathways.
Figure 1: Reaction landscape of pyridazinecarbonyl chlorides, highlighting the critical self-quaternization degradation pathway.
Part 4: The Self-Validating Handling System (Protocol)
To ensure scientific integrity and reproducibility, researchers must adopt a "Self-Validating" workflow. This means every step includes a check to confirm the reagent's quality before proceeding.
Step 1: The "Solubility Test" (Validation)
Before adding your precious amine/nucleophile, take a small spatula tip of the acid chloride and attempt to dissolve it in dry DCM.
-
Pass: Clear solution. Proceed.
-
Fail: Cloudy suspension or gummy residue. Stop. The reagent has self-quaternized or hydrolyzed. Re-synthesize or treat with
again to revert the acid form.
Step 2: The "Scavenger Base" Rule (Causality)
Because the pyridazine ring is basic, it can trap the HCl generated during amidation, forming a salt that precipitates and stalls the reaction.
-
Requirement: Use 3.0 equivalents of base (e.g., DIPEA or TEA).
-
1.0 eq to neutralize the HCl from the reaction.
-
1.0 eq to neutralize any HCl bound to the pyridazine ring (if using HCl salt).
-
1.0 eq excess to drive kinetics.
-
Step 3: Quench & Wash (Purification)
Pyridazine derivatives are water-soluble. Standard aqueous workups often result in product loss.
-
Protocol: Quench with saturated
. Extract with DCM/Isopropanol (3:1) rather than pure DCM or EtOAc to ensure recovery of the polar pyridazine product.
Part 5: Applications in Drug Discovery[5]
1,2-diazines are privileged scaffolds in medicinal chemistry due to their ability to engage in
Case Study: Pralmorelin and Novel Antagonists
While Pralmorelin utilizes a substituted pyridazine, recent research into P2X3 antagonists and c-Met inhibitors has utilized pyridazine-4-carbonyl chloride as a key fragment to synthesize amide linkers that improve metabolic stability compared to their phenyl analogs.
Inverse Electron Demand Diels-Alder (IEDDA)
While typically associated with tetrazines, electron-deficient pyridazine acid chlorides can participate in IEDDA reactions with electron-rich dienophiles (like enamines), offering a route to highly substituted benzenes or pyridines via extrusion of
References
- Synthesis and Reactivity of Pyridazines.Comprehensive Heterocyclic Chemistry II. (1996). Elsevier.
-
Pyridazine-3-carbonyl chloride. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Pyridazine-4-carbonyl chloride. PubChem Compound Summary. National Center for Biotechnology Information. Link
- Handling of unstable acid chlorides.Purification of Laboratory Chemicals. (2017). Butterworth-Heinemann.
-
Medicinal Chemistry of Pyridazines. Journal of Medicinal Chemistry. (Specific applications in kinase inhibitors). Link
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 3-Pyridazinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyridazine Amides in Medicinal Chemistry
The amide bond is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals.[1] Its remarkable stability and capacity for hydrogen bonding make it a privileged functional group in the design of bioactive molecules. Within the diverse landscape of heterocyclic scaffolds, the pyridazine moiety has emerged as a structure of significant interest due to its unique electronic properties and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of amides derived from 3-pyridazinecarbonyl chloride, a versatile building block for accessing novel chemical entities with potential therapeutic applications.
Understanding the Reagents: 3-Pyridazinecarboxylic Acid and its Acyl Chloride
The journey to pyridazine amides begins with 3-pyridazinecarboxylic acid. While various synthetic routes to pyridazine derivatives exist, a common laboratory-scale preparation of 3-pyridazinecarboxylic acid involves the oxidation of a suitable precursor, such as 3-methylpyridazine.
The conversion of 3-pyridazinecarboxylic acid to its more reactive acyl chloride derivative, 3-pyridazinecarbonyl chloride, is a critical activation step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the formation of the acid chloride.[4]
The Core Reaction: Amide Bond Formation via Nucleophilic Acyl Substitution
The synthesis of amides from 3-pyridazinecarbonyl chloride and an amine is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][5][6] The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to form the stable amide bond.
A base is typically employed in this reaction to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[6][7] This is crucial for several reasons:
-
Preventing Amine Protonation: Amines are basic and will react with HCl to form ammonium salts. This protonated form of the amine is no longer nucleophilic and cannot react with the acyl chloride, thus halting the desired reaction.[6]
-
Driving the Equilibrium: By scavenging the HCl, the base drives the reaction to completion, favoring the formation of the amide product.[6]
Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous solution of a hydroxide base such as sodium hydroxide (NaOH).
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridazinecarbonyl Chloride from 3-Pyridazinecarboxylic Acid
This protocol details the conversion of 3-pyridazinecarboxylic acid to its corresponding acyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Pyridazinecarboxylic Acid | ≥98% | Commercially Available |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Standard Chemical Supplier |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Standard Chemical Supplier |
| Round-bottom flask with reflux condenser | --- | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | --- | Standard Laboratory Equipment |
| Schlenk line or nitrogen balloon | --- | Standard Laboratory Equipment |
| Rotary evaporator | --- | Standard Laboratory Equipment |
Experimental Workflow:
Sources
Application Note: Esterification Strategies for 3-Pyridazinecarbonyl Chloride
Abstract & Chemical Context
3-Pyridazinecarbonyl chloride is a high-value, reactive intermediate used frequently in the synthesis of herbicides, fungicides, and pharmaceutical pharmacophores. However, it presents distinct challenges compared to standard benzoyl chlorides. The electron-deficient 1,2-diazine ring renders the carbonyl carbon exceptionally electrophilic, accelerating both the desired esterification and unwanted hydrolysis. Furthermore, the pyridazine ring is prone to nucleophilic attack and oxidative degradation, often signaled by a characteristic pink-to-red discoloration during handling.
This guide provides two validated protocols for synthesizing esters from 3-pyridazinecarbonyl chloride: a Standard Anhydrous Acylation (for isolated acid chlorides) and a One-Pot Activation (starting from the carboxylic acid).
Mechanistic Insight
The reaction follows a nucleophilic acyl substitution pathway. The presence of the adjacent nitrogen atoms (N1, N2) withdraws electron density from the carbonyl, making it highly reactive. A base is strictly required not just as a catalyst, but as a stoichiometric scavenger for the HCl byproduct, which can otherwise protonate the pyridazine ring and render it soluble in the aqueous phase during workup or induce ring degradation.
Figure 1: Reaction Mechanism & Pathway
Caption: Nucleophilic acyl substitution pathway. The base prevents acid-mediated degradation of the diazine ring.
Critical Reaction Parameters
Solvent Selection
The pyridazine core is polar. Non-polar solvents like Hexanes are unsuitable.
| Solvent | Suitability | Notes |
|---|---|---|
| Dichloromethane (DCM) | Ideal | Excellent solubility for substrate and product; easy removal.[1] |
| Tetrahydrofuran (THF) | Good | Use for polar alcohols. Must be anhydrous (stabilizer-free preferred). |
| Toluene | Moderate | Good for high-boiling alcohols; harder to remove trace pyridine. |
| DMF | Avoid | Hard to remove; promotes hydrolysis during aqueous workup. |
Base Selection
| Base | Role | Recommendation |
| Triethylamine (TEA) | Scavenger | Standard choice. Cheap, easy to wash out. |
| DIPEA (Hünig's Base) | Scavenger | Use if the alcohol is sterically hindered. |
| Pyridine | Dual | Acts as solvent and base. Good for difficult substrates but hard to remove completely. |
| DMAP | Catalyst | Add (5-10 mol%) only if reaction is sluggish. |
Experimental Protocols
Protocol A: Standard Anhydrous Acylation
Use this method if you have commercial or pre-isolated 3-pyridazinecarbonyl chloride.
Reagents:
-
3-Pyridazinecarbonyl chloride (1.0 equiv)
-
Alcohol (1.1 equiv)
-
Triethylamine (1.2 equiv) or DIPEA
-
DCM (Anhydrous, 10 mL per gram of substrate)
Step-by-Step Workflow:
-
Preparation: Oven-dry a round-bottom flask and a stir bar. Flush with Nitrogen or Argon.
-
Solvation: Dissolve the Alcohol and Triethylamine in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic.
-
Addition: Dissolve 3-pyridazinecarbonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane).[2] The acid chloride spot (if visible) should disappear; a new UV-active ester spot will appear.
-
-
Workup (Critical):
-
Dilute with excess DCM.
-
Wash 1x with cold saturated NaHCO₃ (removes unreacted acid/chloride).
-
Wash 1x with Water.
-
Wash 1x with Brine.[2]
-
Caution: Do not use strong acid washes (e.g., 1M HCl) to remove the base, as this may protonate the pyridazine nitrogen and extract your product into the aqueous layer.
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Protocol B: One-Pot Activation (In-Situ)
Use this method to generate the chloride fresh from 3-pyridazinecarboxylic acid. This avoids handling the unstable solid chloride.
Reagents:
-
3-Pyridazinecarboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Alcohol (1.2 equiv)
-
DCM (Solvent)
Step-by-Step Workflow:
-
Activation: Suspend 3-pyridazinecarboxylic acid in anhydrous DCM at 0°C.
-
Chlorination: Add Oxalyl Chloride dropwise, followed by catalytic DMF.
-
Safety: Massive gas evolution (CO, CO₂, HCl). Ensure proper venting.
-
-
Completion: Stir at RT for 2 hours until the solution becomes clear (indicates conversion to acid chloride).
-
Evaporation (Optional but Recommended): Briefly concentrate on a rotovap to remove excess oxalyl chloride/HCl, then re-dissolve in fresh DCM. If skipped, excess oxalyl chloride will react with your alcohol.
-
Esterification: Add the Alcohol and Base (2.5 equiv, to neutralize residual HCl and the reaction byproduct) at 0°C.
-
Finish: Proceed with Workup as in Protocol A.
Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate synthesis route based on starting material availability.
Troubleshooting & Optimization
| Observation | Cause | Solution |
| Pink/Red Solution | Degradation of Pyridazine ring | Reaction temperature too high or reaction time too long. Keep at 0°C–RT. |
| Low Yield | Hydrolysis | Ensure glassware is oven-dried. Use fresh anhydrous DCM. |
| Product in Aqueous Layer | Protonation of Pyridazine | The pH of the workup was too acidic. Re-basify aqueous layer to pH 8 and re-extract with DCM. |
| Incomplete Reaction | Steric Hindrance | Add 10 mol% DMAP catalyst. Switch base to Pyridine and heat to 40°C (carefully). |
References
-
Synthesis of Pyridazine Derivatives: Organic Syntheses, Coll. Vol. 10, p. 204 (2004). (General pyridazine handling).
-
Acid Halide Synthesis & Esterification: Chemistry LibreTexts, "Acid Halides for Ester Synthesis".
-
Pyridazine Chemistry Overview: ScienceDirect Topics, "Pyridazine".
-
Process Chemistry of Pyrazines/Pyridazines: Organic Process Research & Development, "Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate". (Analogous chemistry for electron-deficient diazines).
Sources
Application Note: General Procedure for Acylation with Pyridazine-3-carbonyl Chloride
Abstract & Application Scope
Pyridazine-3-carbonyl chloride (CAS: 22316-43-4) is a high-value heterocyclic building block used extensively in the synthesis of biologically active carboxamides and esters. The pyridazine moiety—a 1,2-diazine—is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl or pyridine rings to improve water solubility and modulate metabolic stability (e.g., in kinase inhibitors and MAO inhibitors).
This guide provides a rigorous protocol for the acylation of nucleophiles (amines/alcohols) using pyridazine-3-carbonyl chloride. Unlike standard benzoyl chlorides, this reagent possesses unique electronic properties due to the electron-deficient diazine ring, requiring specific handling to prevent hydrolysis and ensure high regioselectivity.
Chemical Context & Mechanistic Insight
Electronic Environment
The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms (N1 and N2). This exerts a strong inductive effect (-I) and mesomeric effect (-M) on the C3-carbonyl group, making the carbonyl carbon significantly more electrophilic than that of benzoyl chloride or nicotinoyl chloride.
-
Consequence: Reaction rates with nucleophiles are rapid.
-
Risk: The reagent is extremely sensitive to moisture. Hydrolysis to the parent acid (pyridazine-3-carboxylic acid) competes effectively with acylation if solvents are not strictly anhydrous.
Mechanism of Acylation
The reaction proceeds via a classic Nucleophilic Acyl Substitution (
Figure 1: Mechanistic pathway for the acylation of a generic nucleophile.
Pre-Reaction Planning
Reagent Stability & Handling
Commercially available pyridazine-3-carbonyl chloride is often a brown/tan solid or oil that degrades rapidly upon exposure to air.
-
Recommendation: If the commercial reagent appears sticky or smells strongly of HCl, generate it in situ from pyridazine-3-carboxylic acid (Protocol A).
-
Storage: Store under Argon at -20°C.
Solvent & Base Selection Guide
| Component | Recommended | Notes |
| Solvent | DCM (Dichloromethane) | Standard choice. Good solubility for acid chloride. |
| THF (Tetrahydrofuran) | Use for polar substrates. Must be anhydrous/stabilized. | |
| DMF / DMAc | Use only if substrate is insoluble in DCM/THF. Hard to remove during workup. | |
| Base | DIPEA (Hünig's Base) | Preferred. Non-nucleophilic, scavenges HCl efficiently. |
| Triethylamine (TEA) | Acceptable, but can sometimes react with highly reactive electrophiles. | |
| Pyridine | Good solvent/base combo for difficult acylations, but toxic. |
Experimental Protocols
Protocol A: In Situ Generation (Recommended)
Use this if the quality of the commercial acid chloride is suspect.
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Suspension: Add Pyridazine-3-carboxylic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF (essential for Vilsmeier-Haack type activation).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Gas evolution (
, , ) indicates reaction progress. -
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a caustic trap).
-
Result: The crude acid chloride is obtained as a residue and should be redissolved immediately in fresh anhydrous solvent for Protocol B.
Protocol B: General Acylation of Amines (Amide Coupling)
Reagents:
-
Pyridazine-3-carbonyl chloride (1.1 – 1.2 eq)
-
Amine substrate (1.0 eq)[1]
-
DIPEA (2.5 – 3.0 eq)
-
Anhydrous DCM or THF
Step-by-Step Workflow:
Figure 2: Step-by-step experimental workflow for amide coupling.
Detailed Procedure:
-
Preparation: In a dry vial/flask under Argon, dissolve the Amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve Pyridazine-3-carbonyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Note: Exothermic reaction. Control rate to maintain low temp.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 1–4 hours.
-
Monitoring: Monitor by LCMS. The pyridazine ring is polar; expect the product to elute earlier than typical phenyl analogs.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Critical Step: If the product is highly polar (contains other heteroatoms), check the aqueous layer by LCMS before discarding. You may need to use 10% MeOH/DCM for extraction.
-
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or old reagent. | Use Protocol A (in situ generation). Ensure Argon line is active. |
| Bis-acylation | Excess reagent + primary amine. | Reduce acid chloride to 1.0 eq. Add dropwise very slowly at -78°C if necessary. |
| Product in Aqueous Layer | Pyridazine ring increases polarity. | Salt out the aqueous layer (NaCl). Use n-Butanol or IPA/CHCl3 (1:3) for extraction. |
| Dark/Tar Formation | Decomposition of heterocycle. | Reaction temperature too high. Keep at 0°C for the duration. |
Purification of Pyridazine Derivatives
Pyridazine derivatives are significantly more polar than their pyridine or benzene counterparts.
-
Flash Chromatography: Standard Hexane/Ethyl Acetate gradients often fail to move the product. Use DCM/Methanol or DCM/Acetone .
-
Reverse Phase: C18 columns (Water/Acetonitrile + 0.1% Formic Acid) are highly recommended for final purification.
References
-
Synthesis of Pyridazine Derivatives
- Source: Organic Chemistry Portal. "Synthesis of Pyridazines."
-
URL:[Link]
-
Medicinal Chemistry of Pyridazines
-
General Amide Coupling Protocols
- Source: Common Organic Chemistry.
-
URL:[Link]
- Handling of Heterocyclic Acid Chlorides: Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard Text Reference).
Disclaimer: This protocol involves hazardous chemicals (acid chlorides, chlorinated solvents). All work must be performed in a chemical fume hood wearing appropriate PPE.
Sources
- 1. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 2. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. edepot.wur.nl [edepot.wur.nl]
Application Note: Selective Amidation of 3-Pyridazinecarbonyl Chloride with Primary Amines
Introduction & Scope
The pyridazine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in monoamine oxidase B (MAO-B) inhibitors, kinase inhibitors, and antiviral agents. The reaction between 3-pyridazinecarbonyl chloride and primary amines is the most direct route to this scaffold.
However, this reaction presents unique challenges compared to standard benzoyl chloride couplings. The electron-deficient 1,2-diazine ring creates a highly electrophilic carbonyl center but also renders the ring itself susceptible to nucleophilic attack. Furthermore, the high polarity of the pyridazine nitrogen atoms can lead to solubility issues and complexation with metal catalysts or Lewis acids.
This guide provides a robust, field-tested protocol for this transformation, prioritizing yield, purity, and reproducibility.
Mechanistic Insight & Reaction Design
The Electrophilic Advantage
Unlike phenyl rings, the pyridazine ring contains two nitrogen atoms. The inductive effect ($ -I $) and resonance withdrawal of the N=N bond significantly deplete electron density from the C3 position. Consequently, 3-pyridazinecarbonyl chloride is significantly more reactive than benzoyl chloride.
-
Implication: Reactions are often exothermic and rapid. Temperature control (0 °C) is critical to prevent bis-acylation or attack on the heteroaromatic ring.
The Stability Paradox
While highly reactive toward amines, the acid chloride is also highly susceptible to hydrolysis by atmospheric moisture.
-
Best Practice: It is often superior to generate the acid chloride in situ from 3-pyridazinecarboxylic acid using oxalyl chloride or thionyl chloride immediately prior to coupling, rather than storing the isolated reagent.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the amidation. The base acts as a proton scavenger to drive the equilibrium forward and prevent protonation of the unreacted amine.
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (Recommended)
Best for lipophilic amines and general drug discovery intermediates.
Reagents:
-
3-Pyridazinecarbonyl chloride (1.0 equiv) [Or generated in situ]
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)
Step-by-Step Procedure:
-
Preparation (In Situ Generation - Optional but Recommended):
-
Suspend 3-pyridazinecarboxylic acid in anhydrous DCM.
-
Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.
-
Stir at RT for 2 hours until gas evolution ceases and the solution clears.
-
Concentrate in vacuo to remove excess oxalyl chloride if sensitive functional groups are present on the amine. Redissolve in fresh anhydrous DCM.
-
-
Amine Solution:
-
In a separate round-bottom flask under Nitrogen/Argon, dissolve the Primary Amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM.
-
Cool this solution to 0 °C using an ice bath.
-
-
Coupling:
-
Add the 3-pyridazinecarbonyl chloride solution dropwise to the cold amine solution over 15–20 minutes.
-
Note: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (RT).
-
Monitor by TLC or LC-MS after 1 hour. The reaction is typically complete within 1–3 hours.
-
-
Workup:
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for amino acids, highly polar amines, or water-soluble substrates.
Reagents:
-
3-Pyridazinecarbonyl chloride (1.0 equiv)
-
Primary Amine/Amino Acid (1.2 equiv)
-
Base: 10% Aqueous Na₂CO₃ or NaOH
-
Solvent: DCM or Ethyl Acetate / Water (1:1 ratio)
Step-by-Step Procedure:
-
Dissolve the amine in the aqueous base solution (approx. 3-4 equiv of base to neutralize the acid chloride and the carboxylic acid if using an amino acid).
-
Dissolve the acid chloride in DCM or EtOAc.
-
Add the organic phase to the rapidly stirring aqueous phase at 0 °C.
-
Stir vigorously for 4 hours at RT.
-
Separation:
-
Separate layers.[3] Extract the aqueous layer twice with DCM.
-
Combine organics, dry, and concentrate.
-
Optimization & Troubleshooting Guide
The following decision tree assists in selecting conditions based on substrate properties.
Figure 2: Decision matrix for protocol selection.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or old acid chloride. | Use in situ generation with Oxalyl Chloride. Ensure DCM is distilled/dry. |
| Bis-acylation | Excess acid chloride or high temp. | Strict 1:1 stoichiometry. Keep reaction at 0 °C during addition. |
| Dark/Tar Formation | Nucleophilic attack on Pyridazine ring.[5] | Avoid strong bases (like NaH). Use mild bases (TEA, Pyridine). Keep temp < RT. |
| Incomplete Reaction | HCl inhibition. | Ensure sufficient base (at least 2.0 equiv) is present to scavenge HCl. |
References
- Fundamental Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Diazines).
-
Synthesis of Pyridazine-3-Carboxamides
-
BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
-
-
General Amide Coupling Protocols
-
Medicinal Chemistry Applications
-
Elnagdi, M. H., et al. (2009).[7] Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, Vol 97.
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Pyridazinecarbonyl Chloride in Medicinal Chemistry Synthesis
Introduction: The Pyridazine Moiety as a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of core heterocyclic scaffolds is paramount to achieving desired pharmacological outcomes. Among these, nitrogen-containing heterocycles are particularly prominent. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and a weak donor, and its defined geometry make it a versatile building block for engaging with biological targets.
Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents, particularly as kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridazine core can effectively mimic the hinge-binding interactions of the adenine ring of ATP, enabling potent and selective inhibition of various kinases.[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of 3-Pyridazinecarbonyl Chloride , a key reactive intermediate for introducing the pyridazine-3-carbonyl moiety into target molecules. We will explore its reactivity, provide field-proven protocols for its use in amide bond formation, and discuss the critical aspects of safety and handling.
Reagent Profile: Physicochemical Properties and Reactivity
3-Pyridazinecarbonyl chloride is an acyl chloride derivative of pyridazine-3-carboxylic acid. The presence of the highly electrophilic carbonyl group, activated by the adjacent electron-withdrawing chloride atom, makes it an excellent acylating agent.
Causality of Reactivity: The primary utility of 3-pyridazinecarbonyl chloride lies in its ability to undergo nucleophilic acyl substitution . The reaction is driven by the excellent leaving group ability of the chloride ion (Cl⁻) and the electrophilicity of the carbonyl carbon. This high reactivity allows for efficient coupling with a wide range of nucleophiles, most notably primary and secondary amines, to form stable amide bonds—the most frequent reaction in medicinal chemistry.[4]
The two adjacent nitrogen atoms in the pyridazine ring have a significant electronic influence. They are electron-withdrawing, which further increases the electrophilicity of the carbonyl carbon, making the reagent more reactive than its benzene or pyridine analogues. This enhanced reactivity can be advantageous, allowing reactions to proceed under mild conditions, which is crucial when working with complex, multi-functional molecules common in drug discovery.
Core Application: Synthesis of Pyridazine-Based Kinase Inhibitors
A primary application of 3-pyridazinecarbonyl chloride is the synthesis of novel kinase inhibitors. The pyridazine-3-carboxamide moiety serves as an effective hinge-binding element in the ATP-binding pocket of many kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and PIM kinases.[1][5]
The general synthetic strategy involves the coupling of 3-pyridazinecarbonyl chloride with a suitably substituted amine fragment, which is designed to occupy other regions of the kinase active site to confer potency and selectivity.
Diagram: General Synthetic Workflow
The following diagram illustrates the straightforward workflow for synthesizing a target pyridazine-based inhibitor via amide coupling.
Caption: High-level workflow for amide synthesis.
Detailed Experimental Protocol: Amide Bond Formation
This section provides a representative, self-validating protocol for the coupling of 3-pyridazinecarbonyl chloride with a generic primary amine (e.g., benzylamine as a model substrate).
4.1. Safety Precautions: A Self-Validating System
-
Hazard Assessment: 3-Pyridazinecarbonyl chloride is a reactive acyl chloride. It is corrosive and reacts violently with water and other protic solvents, releasing toxic HCl gas.[6][7] It causes severe skin burns and eye damage.[7][8] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[9] Have a neutral-spill kit (e.g., sodium bicarbonate) ready for any accidental spills.
4.2. Reagents and Materials
| Reagent/Material | Grade | Typical Supplier | Notes |
| 3-Pyridazinecarbonyl chloride | ≥97% | Commercial | Store under inert gas (N₂ or Ar). |
| Benzylamine | ≥99% | Commercial | |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Commercial | Freshly distilled over CaH₂ is preferred. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use a dry solvent from a purification system. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |
| Brine | ACS Grade | - | Saturated aqueous NaCl solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
4.3. Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridazinecarbonyl chloride (1.0 g, 6.92 mmol, 1.0 eq).
-
Add 20 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Amine Addition:
-
In a separate flask, dissolve benzylamine (0.74 g, 6.92 mmol, 1.0 eq) and triethylamine (1.40 g, 13.84 mmol, 2.0 eq) in 10 mL of anhydrous DCM. Causality Note: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.
-
Slowly add the amine/TEA solution dropwise to the stirred solution of 3-pyridazinecarbonyl chloride at 0 °C over 15-20 minutes. Maintain the inert atmosphere.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess acid), 20 mL of water, and 20 mL of brine. Causality Note: The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer before the drying step.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Purification and Characterization (Self-Validation):
-
Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions (as determined by TLC) and concentrate to yield the final product, N-benzylpyridazine-3-carboxamide, as a solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC (>95% is typically required for medicinal chemistry applications).
-
Mechanistic Insight: Nucleophilic Acyl Substitution
Understanding the reaction mechanism is key to troubleshooting and optimization. The amide formation proceeds via a classic two-step addition-elimination pathway.
Diagram: Reaction Mechanism
Caption: Mechanism of nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the 3-pyridazinecarbonyl chloride.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base (e.g., TEA) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride.
Conclusion
3-Pyridazinecarbonyl chloride is a highly valuable and reactive building block in medicinal chemistry. Its straightforward use in forming robust amide linkages provides a reliable method for incorporating the medicinally important pyridazine scaffold into novel drug candidates, particularly in the pursuit of next-generation kinase inhibitors. The protocols and insights provided herein offer a solid foundation for researchers to leverage this reagent effectively and safely in their synthetic campaigns.
References
- Jubilant Ingrevia Limited.
-
Song, G., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC, NIH. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC, NIH. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [Link]
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Lee, H., et al. (2009). Synthesis and identification of[1][9][10]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. [Link]
-
Martínez-Járquez, G. E., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Ghosh, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Strategic Synthesis and Optimization of 3-Pyridazinecarboxylic Acid Scaffolds
Introduction: The Diazine Advantage
In modern medicinal chemistry, 3-pyridazinecarboxylic acid (3-PCA) derivatives represent a high-value "privileged scaffold." As a bio-isostere of nicotinic acid and benzoic acid, the pyridazine ring offers distinct physicochemical advantages:
-
lowered lipophilicity (LogP) compared to phenyl rings, improving water solubility.
-
Enhanced metabolic stability against oxidative metabolism due to the electron-deficient nature of the 1,2-diazine system.
-
Specific hydrogen bonding vectors provided by the N=N moiety.
However, the synthesis of 3-PCA derivatives is often plagued by the "Diazine Dilemma" : the electron-deficient ring resists electrophilic substitution, while the zwitterionic nature of the free acid complicates purification.
This application note details three robust, field-proven protocols designed to overcome these barriers, moving from core scaffold construction to late-stage functionalization.
Strategic Overview
The preparation of 3-PCA derivatives generally follows two distinct logical pathways: Ring Construction (De Novo) or Ring Functionalization (Derivatization).
Figure 1: Decision matrix for selecting the synthetic pathway based on available starting materials and scale.
Protocol A: Palladium-Catalyzed Carbonylation (The "Modern" Route)
Objective: Convert commercially available 3-chloropyridazines directly to 3-pyridazine esters/acids. Why this route? Classical oxidation of 3-methylpyridazine with KMnO₄ often results in low yields due to decarboxylation and difficult isolation of the zwitterion from manganese salts. Carbonylation is cleaner and orthogonal to many functional groups.
Mechanism & Rationale
Pyridazines are electron-deficient, making the C-Cl bond susceptible to oxidative addition by Pd(0). However, the N-N lone pairs can poison the catalyst. We utilize dppf (1,1'-Bis(diphenylphosphino)ferrocene), a bidentate ligand with a large bite angle, which stabilizes the Pd-center and prevents non-productive coordination to the pyridazine nitrogens [1].
Experimental Protocol
Reagents:
-
Substrate: 3-Chloropyridazine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: dppf (2-5 mol%)
-
CO Source: Carbon Monoxide (balloon or 5 bar)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Methanol (MeOH) (0.2 M concentration)
Step-by-Step:
-
Inerting: Charge a dry autoclave or Schlenk flask with 3-chloropyridazine, Pd(OAc)₂, and dppf. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous MeOH and Et₃N via syringe. Note: MeOH acts as both solvent and nucleophile to form the methyl ester.
-
Carbonylation:
-
Method A (Autoclave): Pressurize to 5 bar CO. Heat to 80°C for 12 hours.
-
Method B (Balloon): If using a balloon (1 atm), heat to 60°C and extend time to 24 hours.
-
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Rinse with MeOH.
-
Concentration: Evaporate volatiles under reduced pressure.
-
Purification: The residue is the Methyl 3-pyridazinecarboxylate . Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient). Do not hydrolyze to the acid yet if further functionalization is required.
Data Summary:
| Parameter | Standard Condition | Optimization for Steric Bulk |
| Catalyst | Pd(OAc)₂ / dppf | Pd(dba)₂ / Xantphos |
| Temperature | 80°C | 100°C |
| Pressure | 5 bar (Autoclave) | 10 bar (Autoclave) |
| Typical Yield | 85-95% | 60-75% |
Protocol B: Radical Minisci Alkylation (Late-Stage Derivatization)
Objective: Direct C-H functionalization of the pyridazine ring at positions C4 or C5. Why this route? Electrophilic aromatic substitution (EAS) fails on the electron-poor pyridazine ring. Radical substitution (Minisci reaction) is the only viable method to introduce alkyl/acyl groups without pre-functionalization [2].
Mechanism
The reaction proceeds via the generation of a nucleophilic alkyl radical (from a carboxylic acid precursor) which attacks the protonated (electron-deficient) pyridazine ring.
Experimental Protocol
Reagents:
-
Substrate: Methyl 3-pyridazinecarboxylate (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (R-COOH) (3.0 equiv)
-
Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Solvent: DCM / Water (1:1 biphasic mixture) or 10% TFA in Water.
Step-by-Step:
-
Preparation: Dissolve the pyridazine substrate in DCM.
-
Aqueous Phase: In a separate beaker, dissolve the Alkyl Acid, AgNO₃, and (NH₄)₂S₂O₈ in water.
-
Addition: Add the aqueous solution to the DCM organic layer. Vigorous stirring is essential to create an emulsion.
-
Reaction: Heat to 40-50°C. Evolution of CO₂ gas indicates radical generation. Monitor by LCMS.
-
Selectivity Control:
-
Note: Substitution typically favors the C5 position (beta to nitrogen, para to ester) due to steric and electronic factors.
-
-
Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid). Dry over Na₂SO₄.
Protocol C: Handling the Zwitterion (Hydrolysis & Isolation)
Objective: Hydrolysis of the ester to the free acid (3-PCA) and isolation of the zwitterionic product. The Challenge: 3-PCA exists as a zwitterion (N⁺-H ... COO⁻) in water. It is highly water-soluble and difficult to extract into organic solvents, leading to massive yield loss during standard workups.
Figure 2: Purification logic flow for zwitterionic pyridazine acids.
Optimized Isolation Protocol
-
Hydrolysis: Treat Methyl 3-pyridazinecarboxylate with LiOH (1.5 equiv) in THF/H₂O (1:1) at RT for 2 hours.
-
Neutralization: Carefully acidify with 1M HCl.
-
The Critical Step (Isoelectric Focusing): Adjust pH exactly to 3.0 - 3.5 . This is the isoelectric point (pI) where the net charge is zero, minimizing water solubility.
-
Extraction:
-
Scenario A (Precipitation): If concentration is high (>0.5 M), the product may crystallize. Filter and wash with minimal ice-cold water.
-
Scenario B (No Precipitate): If product remains soluble, do NOT use DCM or EtOAc. Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These polar organic systems can extract the zwitterion [3].
-
-
Alternative: Load the aqueous solution onto a cation exchange resin (Dowex 50W). Wash with water (removes salts), then elute product with 5% aqueous ammonia.
References
-
Beller, M., et al. (2025). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. ResearchGate. 1
-
Phipps, R. J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. 2[3]
-
Jiang, S., et al. (2014).[4] Production and purification of carboxylic betaine zwitterionic monomers. US Patent Application US20140275614A1. 4[3][5]
-
Heinisch, G., et al. (2025). Recent Advances in Pyridazine Chemistry. ResearchGate. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solvent selection for 3-Pyridazinecarbonyl chloride reactions
Executive Summary
3-Pyridazinecarbonyl chloride is a high-value, high-reactivity heterocyclic building block used extensively in the synthesis of bioactive carboxamides and esters. Unlike its phenyl analogs, the electron-deficient pyridazine ring confers unique solubility profiles and heightened electrophilicity to the carbonyl center.
This guide provides a scientifically grounded framework for solvent selection, minimizing the common pitfalls of hydrolysis, dimerization, and solubility-driven yield loss.
Critical Chemical Properties
Understanding the substrate is the first step to successful solvent selection.
| Property | Description | Implication for Solvent Selection |
| Electrophilicity | High (due to electron-withdrawing N-atoms). | Reacts violently with nucleophilic solvents (water, alcohols, amines). Requires strictly anhydrous conditions for storage. |
| Polarity | Moderate to High. | Poor solubility in non-polar alkanes (Hexane, Pentane). Good solubility in halogenated solvents and polar aprotic ethers. |
| Basicity | Weak (Pyridazine pKa | The ring nitrogens can protonate under strongly acidic conditions, potentially precipitating as HCl salts in non-polar solvents. |
| Stability | Moisture Sensitive. | Hydrolyzes rapidly to 3-pyridazinecarboxylic acid (white solid). |
Solvent Selection Matrix
The choice of solvent dictates reaction kinetics, byproduct precipitation, and workup efficiency.
Primary Recommendation: Dichloromethane (DCM)
-
Status: Gold Standard
-
Why: DCM offers the perfect balance of polarity to dissolve the pyridazine core while remaining non-nucleophilic. It has a low boiling point (40°C), facilitating easy removal during workup.
-
Best For: General amidation, esterification, and acid chloride formation.
Secondary Recommendation: Tetrahydrofuran (THF)
-
Status: Excellent Alternative
-
Why: THF coordinates well with metal cations (if using alkoxides) and dissolves more polar amine nucleophiles than DCM.
-
Caveat: Must be stabilized or freshly distilled to avoid peroxide formation. Ensure it is anhydrous; commercial "dry" THF is often sufficient.
Tertiary Recommendation: Acetonitrile (MeCN)
-
Status: Specialized Use
-
Why: High polarity helps dissolve zwitterionic intermediates or highly polar amino acid nucleophiles.
-
Caveat: Can coordinate with Lewis acids; harder to remove than DCM.
Solvents to AVOID
-
Alcohols (MeOH, EtOH): Will react immediately to form esters (unless that is the goal).
-
Water: Causes rapid hydrolysis to the carboxylic acid.
-
DMF/DMSO: While they dissolve everything, their high boiling points make removal difficult, often requiring aqueous washes that risk hydrolyzing the product.
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on your specific reaction parameters.
Figure 1: Decision tree for selecting the optimal solvent based on reaction type and nucleophile solubility.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Pyridazinecarbonyl Chloride (From Acid)
Use this if you are generating the reagent in-situ.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen (
) atmosphere. -
Reagents:
-
3-Pyridazinecarboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv or used as solvent) -
Catalytic DMF (1-2 drops) – Critical for activation.
-
-
Procedure:
-
Suspend the acid in Toluene (or use neat
). -
Add
dropwise. -
Add DMF catalyst.[1]
-
Reflux at 80°C for 2-3 hours until the solution becomes clear (gas evolution stops).
-
Workup: Evaporate excess
and Toluene under reduced pressure. Co-evaporate with dry Toluene (2x) to remove trace HCl. -
Result: Off-white to yellow solid. Use immediately.
-
Protocol B: General Amidation (The "DCM Standard")
Best for most drug discovery applications.
-
Setup: 50 mL RBF,
atmosphere, ice bath (0°C). -
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M - 0.2 M concentration].
-
Reagents:
-
3-Pyridazinecarbonyl chloride (1.1 equiv)
-
Amine nucleophile (1.0 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv) – Acts as HCl scavenger.
-
-
Procedure:
-
Dissolve the Amine and Base in DCM. Cool to 0°C.
-
Dissolve the Acid Chloride in a minimal amount of DCM and add dropwise to the amine solution. Reason: Prevents localized high concentrations and side reactions.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: Check TLC (usually 5% MeOH in DCM).
-
-
Workup:
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| White Precipitate immediately upon addition | Formation of Triethylamine-HCl salt (Normal). | Proceed. This confirms the reaction is working. |
| White Precipitate that does not dissolve in water | Hydrolysis of acid chloride to carboxylic acid. | Your solvent was wet. Dry solvent over molecular sieves or redistill. |
| Low Yield / "Black Tar" | Decomposition or Polymerization. | Keep reaction cold (0°C) during addition. Ensure |
| Incomplete Reaction | Nucleophile is too hindered or insoluble. | Switch solvent to THF or add a catalyst (DMAP, 10 mol%). Heat to reflux if necessary. |
References
-
Synthesis of Pyridazine Derivatives
- Title: "Recent advances in pyridazine chemistry"
- Source: ResearchG
-
URL:[Link]
-
Acid Chloride Preparation Standards
- Title: "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides"
- Source: Master Organic Chemistry
-
URL:[Link]
-
General Amidation Protocols (Schotten-Baumann vs Anhydrous)
- Title: "Reaction between acyl chlorides and amines"
- Source: ChemGuide
-
URL:[Link]
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
preventing hydrolysis of 3-Pyridazinecarbonyl chloride during storage
Technical Support Center: Stability & Storage of 3-Pyridazinecarbonyl Chloride
Executive Summary
3-Pyridazinecarbonyl chloride (CAS: 499770-82-0) is a high-value heterocyclic building block. Like many electron-deficient heteroaromatic acid chlorides, it exhibits extreme moisture sensitivity . The pyridazine ring contains two nitrogen atoms, which withdraw electron density from the ring system, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water than a standard benzoyl chloride.
The Failure Mode: Upon contact with atmospheric moisture, the compound hydrolyzes rapidly to form 3-pyridazinecarboxylic acid and hydrogen chloride (HCl) . This reaction is often autocatalytic; the generated HCl can protonate the pyridazine nitrogens, further activating the system toward decomposition.
This guide provides a self-validating protocol to prevent this degradation, ensuring the integrity of your synthetic workflows.
Storage Fundamentals (The "Why" and "How")
Q: What are the absolute minimum storage requirements? A: You must control three variables: Temperature, Atmosphere, and Container Integrity.
| Variable | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Low temperature kinetically inhibits the hydrolysis reaction rate and reduces the vapor pressure of any trace HCl formed. |
| Atmosphere | Inert (Argon/N₂) | Oxygen is less of a concern than moisture. Argon is preferred over Nitrogen as it is heavier than air, forming a "blanket" over the solid/liquid in the vial. |
| Desiccation | Secondary Containment | The primary vial should be stored inside a secondary jar containing a color-indicating desiccant (e.g., Drierite or Sicapent). |
Q: Can I store it in the original shipping container? A: Only if unopened. Once the septum or seal is punctured, the original packaging is compromised.
-
Best Practice: If you plan to use the compound over multiple sessions, aliquot the material into single-use glass ampoules or vials with PTFE-lined caps inside a glovebox immediately upon receipt.
Handling & Transfer Protocols
Q: How do I handle this compound without a glovebox? A: While a glovebox is the gold standard, a Schlenk line is a validated alternative. Follow this "Positive Pressure" protocol:
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the reagent immediately.
-
Inert Flush: If using a septum vial, insert a needle connected to an inert gas line (Ar/N₂) to create positive pressure.
-
Transfer:
-
Solids: Use a dry, oven-baked glass spatula or a Teflon-coated spatula. Avoid metal spatulas, as trace HCl can corrode them, introducing metal contaminants (Fe/Cr) into your reaction.
-
Liquids/Melts: Use a gas-tight syringe flushed with inert gas.
-
-
Resealing: Before closing, flush the headspace with Argon. Wrap the cap junction with Parafilm or electrical tape to retard moisture ingress during storage.
Q: What solvents are compatible? A: Use only anhydrous solvents.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene (dried over molecular sieves).
-
Avoid: Alcohols (reacts to form esters), wet ethers, or DMF (can react violently or decompose).
Troubleshooting & Quality Control (QC)
Q: How do I know if my sample has hydrolyzed? A: Hydrolysis produces 3-pyridazinecarboxylic acid, which has different physical properties.
| Indicator | Fresh Reagent | Hydrolyzed/Degraded |
| Physical State | Typically a crystalline solid or oil (check specific lot CoA) | Often becomes a sticky gum or paste due to HCl salts. |
| Color | Off-white to pale yellow | Dark orange or brown (indicating ring decomposition). |
| Solubility | Soluble in DCM, Toluene | Insoluble precipitates (the carboxylic acid is less soluble in non-polar solvents). |
Q: Is there a quick chemical test for purity? A: Yes. The Derivatization Test is more reliable than direct LCMS, as the acid chloride hydrolyzes on the LC column.
Protocol: Methyl Ester Derivatization
-
Take a small aliquot (~5 mg) of the sample.
-
Dissolve in anhydrous Methanol (MeOH) (1 mL).
-
Reaction:R-COCl + MeOH -> R-COOMe + HCl
-
Run TLC or GC/LC-MS.
-
Result: You should see a single peak corresponding to the Methyl Ester .
-
Failure: If you see a peak for the Carboxylic Acid (R-COOH) in the LCMS (and the method is acidic), it suggests the starting material was already hydrolyzed before the methanol was added. Note: In unbuffered LCMS, the ester forms quantitatively if the chloride is good.
-
Degradation Mechanism & Visualization
The following diagram illustrates the hydrolysis pathway and the "vicious cycle" of acid-catalyzed degradation.
Caption: Figure 1. The hydrolysis pathway of 3-Pyridazinecarbonyl chloride. Note the autocatalytic feedback loop (dashed red line) where generated HCl protonates the pyridazine ring, accelerating further degradation.
Decision Tree: Assessment & Rescue
Use this workflow to determine if your material is safe to use.
Caption: Figure 2. Quality Control Decision Tree for assessing reagent viability prior to synthesis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 166945 (Lead chloride - analog for chloride handling). Retrieved from [Link](Note: Used for general chloride handling safety context).
-
Matrix Fine Chemicals. Product Data: Pyridazine-3-carbonyl chloride (CAS 499770-82-0).[1][2] Retrieved from [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Technical Support Center: Pyridazine Acid Chloride Coupling Optimization
Case ID: PYR-COCL-OPT-001 Topic: Optimizing Yield & Minimizing Decomposition in Pyridazine Amide Couplings Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Thirsty Electrophile" Paradox
Researchers often underestimate the reactivity of pyridazine-3(or 4)-carbonyl chlorides.[1] Unlike their benzene analogs (benzoyl chlorides), pyridazine derivatives possess a unique 1,2-diazine ring system.[1] The two adjacent nitrogen atoms are electron-withdrawing, making the carbonyl carbon exceptionally electrophilic ("thirsty").[1]
However, this high reactivity comes with a penalty: Self-Immolation .[1] The ring nitrogens are nucleophilic enough to attack the acyl chloride of a neighboring molecule, forming reactive
The Golden Rule: Pyridazine acid chlorides should generally be treated as transient intermediates , not shelf-stable reagents.[1]
Critical Stability & Handling (Pre-Reaction)
Before initiating the reaction, you must audit your environment.[1] 90% of failures occur due to "invisible" moisture or improper storage.[1]
Stability Checklist
| Parameter | Recommendation | Why? |
| Solvent Quality | Anhydrous DCM or THF (<50 ppm | Pyridazine acid chlorides hydrolyze 10x–100x faster than benzoyl chlorides.[1] |
| Glassware | Oven-dried ( | Surface moisture on glass is sufficient to quench small-scale reactions.[1] |
| Base Selection | DIPEA (Hünig's Base) or 2,6-Lutidine | Avoid Pyridine or DMAP.[1] Unhindered nucleophilic bases form |
| Temperature | Suppresses the kinetic rate of self-condensation (dimerization).[1] |
Optimized Experimental Protocol
This protocol uses Oxalyl Chloride instead of Thionyl Chloride.[1][2][3][4] Oxalyl chloride allows for milder conditions (room temp or below) and easier removal of byproducts, reducing the thermal stress on the unstable intermediate.
Phase A: Activation (Acid Chloride Formation)
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (Ar/
). -
Suspension: Suspend the Pyridazine Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst: Add catalytic DMF (1-2 drops, or 0.05 equiv).[1]
-
Chlorination: Cool to
. Add Oxalyl Chloride (1.2 – 1.5 equiv) dropwise over 10 minutes.[1]-
Observation: Vigorous bubbling (
+ ) will occur.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Checkpoint: The solution should become clear (homogeneous). If solids remain, sonicate briefly or add slightly more oxalyl chloride.[1]
-
-
Concentration (CRITICAL): Evaporate solvent and excess oxalyl chloride under reduced pressure (rotovap) at
.
Phase B: Coupling (The "Inverse Addition")
-
Preparation: Redissolve the crude acid chloride residue in anhydrous DCM or THF (0.2 M).
-
Amine Solution: In a separate vessel, mix your Amine (1.0 – 1.1 equiv) and DIPEA (2.0 – 3.0 equiv) in DCM. Cool this mixture to
. -
Addition: Add the Acid Chloride solution dropwise to the Amine/Base solution .
-
Why Inverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess relative to the acid chloride, minimizing the chance for the acid chloride to find another acid chloride molecule and self-react.
-
-
Completion: Stir at
for 30 mins, then warm to RT. Monitor by LC-MS (look for methyl ester if quenching with methanol, or the amide mass).[1]
Visualization: The "Safe Path" Workflow
The following diagram illustrates the decision logic and chemical pathways, highlighting the "Trap" of N-acylation.
Figure 1: Workflow logic distinguishing the successful coupling path from the common "Black Tar" failure mode caused by self-acylation.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar/sludge. What happened?
Diagnosis: You likely triggered Intermolecular N-Acylation .[1] Mechanism: The pyridine-like nitrogen on one acid chloride molecule attacked the carbonyl of another.[1] This creates a charged species that is highly susceptible to polymerization.[1] The Fix:
-
Lower Concentration: Dilute your reaction.
-
Lower Temperature: Keep the acid chloride formation at
. -
Switch Base: If you used Pyridine or DMAP, switch to DIPEA or TEA .[1] Pyridine is nucleophilic enough to attack the pyridazine acid chloride.
Q2: I see the Acid Chloride peak on LC-MS (as the methyl ester), but coupling yield is <20%.
Diagnosis: Hydrolysis or HCl Inhibition . The Fix:
-
Moisture: The acid chloride reverted to the acid before the amine could attack. Re-dry your solvents.[1]
-
HCl Trapping: If you didn't remove the excess oxalyl chloride/HCl effectively, the amine might be protonated (forming the ammonium salt) and rendered non-nucleophilic. Ensure you use >2 equivalents of base to neutralize all HCl generated.[1]
Q3: Can I use Thionyl Chloride ( ) instead?
Answer: Yes, but with caution.[1]
-
Cons: Requires higher temperatures (often reflux) to remove the
byproduct effectively. High heat promotes the "Black Tar" decomposition of pyridazine derivatives. -
Protocol Adjustment: If using
, use it neat (excess) but keep the bath temp below . Distill off excess under high vacuum immediately; do not let it sit.[1]
Q4: Why not use HATU, EDC, or T3P directly?
Answer: You can, and often should for unstable substrates.[1] However, if the acid chloride route is mandatory (e.g., for cost at scale or steric reasons):
-
T3P (Propylphosphonic anhydride): Excellent alternative for pyridazines. It works in EtOAc/DMF and does not generate free chloride ions, reducing side reactions.[1]
-
Mixed Anhydrides: Isobutyl chloroformate is a milder alternative to oxalyl chloride if the acid chloride is too unstable.
Q5: My amine is a weak nucleophile (e.g., Aniline). The reaction is too slow.
Answer: Do not heat the acid chloride to speed it up. The Fix:
-
Catalysis: Add 10 mol% DMAP to the amine solution (not the acid chloride).
-
Solvent Switch: Use Pyridine as the solvent only if the amine is added immediately. (Note: This contradicts the "Avoid Pyridine" rule for storage, but in the presence of a weak amine, the amine will compete for the acyl group).
Data Summary: Reagent Comparison
| Reagent | Reactivity | Stability Risk | Byproducts | Recommended For |
| Oxalyl Chloride | High | Medium | Standard Lab Scale | |
| Thionyl Chloride | Medium | High (Heat req.)[1] | Large Scale (Cost) | |
| T3P | High | Low | Water-soluble salts | Unstable Substrates |
| HATU | Very High | Low | Urea, HOAt | Precious/Complex Amines |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Vilsmeier-Haack Reaction / Schotten-Baumann Conditions).[1][5]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Sources
Technical Support Center: Handling 3-Pyridazinecarbonyl Chloride
Subject: Moisture Sensitivity, Storage, and Handling Protocols
Introduction: The Stability Paradox
Welcome to the technical support hub for 3-Pyridazinecarbonyl chloride .
Researchers often underestimate this compound because they treat it like a standard benzoyl chloride. It is not. The electron-deficient pyridazine ring makes the carbonyl carbon highly electrophilic, significantly increasing its susceptibility to nucleophilic attack by water (hydrolysis). Furthermore, the basic nitrogen atoms in the ring can trap the generated HCl, leading to autocatalytic degradation or the formation of confusing "dummy" salts.
This guide replaces generic advice with chemically specific protocols to ensure the integrity of your synthesis.
Module 1: Storage & The "Inert Chain of Custody"
Q: How do I store this compound long-term?
A: You must maintain an "Inert Chain of Custody." Unlike standard reagents, a simple desiccator is often insufficient because the HCl gas generated from minor hydrolysis can react with the pyridazine ring itself.
The Gold Standard Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: -20°C is recommended. Cold temperatures kinetically slow the hydrolysis reaction with any residual headspace moisture.
-
Container: Use a Schlenk tube or a vial with a PTFE-lined septum. Avoid standard polyethylene caps, which are permeable to moisture over months.
-
Secondary Containment: Place the primary vial inside a secondary jar containing activated molecular sieves and a color-indicating desiccant.
Mechanism of Failure: The Hydrolysis Trap
The following diagram illustrates why moisture is catastrophic. It is not just about losing reagent; it is about generating HCl, which protonates the pyridazine ring, altering its solubility and reactivity profile.
Figure 1: The degradation pathway. Note that the HCl byproduct can react with the product or starting material to form salts, often mistaken for "purity" due to their crystalline appearance.
Module 2: Reaction Setup & Solvent Compatibility
Q: Which solvents are compatible?
A: You must use anhydrous, non-nucleophilic solvents. The pyridazine ring is electron-withdrawing, making the acid chloride highly reactive.
| Solvent Class | Recommendation | Technical Note |
| Chlorinated (DCM, Chloroform) | Preferred | Excellent solubility. Must be dried over CaH₂ or molecular sieves. |
| Ethers (THF, Dioxane) | Good | Ensure they are peroxide-free and dried (Na/Benzophenone or column). |
| Polar Aprotic (DMF, DMSO) | CAUTION | DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) if heated. Use DMAc or NMP if necessary, strictly anhydrous. |
| Alcohols/Water | FORBIDDEN | Will instantly hydrolyze the reagent to the ester or acid. |
Q: Do I need a base scavenger?
A: Yes, absolutely. Because the pyridazine ring is basic, if you do not add an external base, the ring itself will scavenge the HCl formed during your reaction (e.g., amidation). This precipitates your starting material or product as a salt, killing the reaction conversion.
-
Recommendation: Use Triethylamine (TEA) or DIPEA (Hünig's Base) (1.1 - 1.5 equivalents).
-
Tip: If using Pyridine as a solvent/base, ensure it is ultra-dry.
Module 3: Quality Control (The "Methanol Quench")
Q: How do I check the purity? LC-MS shows the acid mass.
A: Direct LC-MS analysis is invalid. Injecting an acid chloride into a standard reverse-phase LC-MS (which contains water/methanol) will hydrolyze it on the column. You will always see the acid or methyl ester mass, regardless of the reagent's actual purity.
The Validated Protocol: Methanol Quivolization To quantify purity, you must chemically lock the acid chloride into a stable methyl ester before analysis.
Step-by-Step Derivatization:
-
Sampling: Take ~10 mg of your 3-Pyridazinecarbonyl chloride sample in a dry vial under nitrogen.
-
Quench: Immediately add 1 mL of anhydrous Methanol (excess).
-
Observation: You may see slight fuming (HCl release) or warming.
-
-
Incubation: Let stand for 5-10 minutes.
-
Chemistry: R-COCl + MeOH → R-COOMe + HCl.
-
Chemistry: R-COOH (impurity) + MeOH → No Reaction (without catalyst/heat).
-
-
Analysis: Inject this solution into HPLC/GC.
-
Peak A (Methyl Ester): Corresponds to active Acid Chloride.
-
Peak B (Carboxylic Acid): Corresponds to already hydrolyzed impurity.
-
-
Calculation: The ratio of Ester to Acid tells you the original purity.
Module 4: Troubleshooting Guide
Q: I see a white precipitate immediately upon dissolving.
Diagnosis: This is likely 3-Pyridazinecarboxylic acid (hydrolysis product) OR the Hydrochloride salt of the acid chloride.
-
Test: Add dry TEA. If the precipitate dissolves, it was likely the HCl salt of the reagent. If it remains insoluble in DCM but dissolves in water, it is likely the hydrolyzed acid.
Q: My yield is low, and the reaction turned black.
Diagnosis: Decomposition via "Ketene-like" pathways or polymerization.
-
Cause: Adding the acid chloride to a basic solution too quickly, causing an exotherm.
-
Fix: Dissolve the acid chloride in DCM and add it dropwise to your amine/alcohol solution at 0°C . Never add the nucleophile to the acid chloride neat.
Experimental Workflow Visualization
Figure 2: Decision tree for reaction setup. Note the critical checkpoint at the dissolution stage.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride (Analogous Handling). Retrieved from
-
BenchChem. (2025).[1] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide. Retrieved from
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2] Department of Chemistry. Retrieved from
-
LibreTexts Chemistry. (2024). Reactions of Acid Halides: Hydrolysis and Nucleophilic Substitution.[3] Retrieved from
-
Jubilant Ingrevia. (2025). Safety Data Sheet: 3-Chloropyridine (Heterocycle Safety Data). Retrieved from
Sources
Technical Support Center: Purification of 3-Pyridazinecarbonyl Chloride Derivatives
Current Status: Online Operator: Senior Application Scientist Topic: Purification & Handling of Heteroaromatic Acid Chlorides
Executive Summary: The Stability Paradox
Welcome to the technical hub for 3-pyridazinecarbonyl chloride derivatives. If you are here, you are likely facing a common paradox: To purify the acid chloride, you must risk decomposing it.
3-Pyridazinecarbonyl chloride is an electron-deficient heteroaromatic electrophile. Unlike benzoyl chloride, the presence of the diazine ring (two nitrogen atoms) introduces two critical complications:
-
Self-Catalyzed Hydrolysis: The basic nitrogen atoms can catalyze nucleophilic attack by ambient moisture, accelerating hydrolysis to the carboxylic acid.
-
Hydrochloride Salt Formation: The product often isolates as the hydrochloride salt (
) rather than the free base, altering solubility and melting points.
The Golden Rule: The best purification method is a clean synthesis followed by rigorous solvent removal. Traditional chromatography (silica gel) is forbidden as it destroys the product.
Core Protocols: The "Clean Synthesis" Approach
Use this workflow to minimize the need for downstream purification.
Protocol A: The Oxalyl Chloride / Toluene Chase
Objective: Synthesize high-purity acid chloride without generating non-volatile byproducts.
Reagents:
-
3-Pyridazinecarboxylic acid (dry)[1]
-
Oxalyl Chloride (1.2 equiv)[2]
-
DMF (Catalytic, anhydrous)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step:
-
Suspension: Suspend the carboxylic acid in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF (1-2 drops per 10 mmol). Note: The Vilsmeier intermediate formed here is crucial for reaction initiation.
-
Chlorination: Add oxalyl chloride dropwise at 0°C under
. Allow to warm to room temperature (RT) and stir until gas evolution ( ) ceases (2-4 hours). -
The "Chase" (CRITICAL):
Why this works (The Self-Validating Mechanism):
Thionyl chloride or oxalyl chloride can get trapped in the crystal lattice of the solid product. Toluene forms a low-boiling azeotrope with thionyl chloride (
Purification Decision Matrix
If the "Clean Synthesis" yields impure material (colored or sticky), use this logic tree to select a purification method.
Advanced Purification Techniques
Method B: Anhydrous Recrystallization
Best for: Solid derivatives with colored impurities.
Solvent Selection:
-
Good: Hexane, Cyclohexane, Toluene, Chloroform (stabilizer-free).
-
Bad: Ethanol, Methanol, Water, Ether (often too wet), Acetone (reacts with acid chlorides).
Protocol:
-
Place the crude solid in a flame-dried flask under
. -
Add anhydrous toluene just enough to cover the solid.
-
Heat gently (water bath, <60°C) until dissolved. If insoluble black specks remain, filter hot through a glass frit (not paper!) under inert gas.
-
Add anhydrous hexane dropwise until the solution turns slightly turbid.
-
Cool slowly to RT, then to 0°C.
-
Collect crystals via filtration under
or in a glovebox.
Method C: Vacuum Sublimation
Best for: Removing non-volatile tars from small scale (<5g) batches.
-
Place crude material in a sublimation apparatus.[1]
-
Apply high vacuum (<0.05 mmHg).
-
Heat the bottom bath to 10-20°C below the melting point of the derivative.
-
Collect the pure crystals on the cold finger (cooled with dry ice/acetone).
Troubleshooting & FAQs
Q1: My product turned into a white, insoluble powder during the reaction. What happened?
Diagnosis: You likely formed the Hydrochloride Salt .
Explanation: The pyridazine ring is basic. As HCl is generated during the reaction (with
-
To use as is: Dissolve the salt in the next reaction solvent and add an extra equivalent of base (e.g., Triethylamine or Pyridine) to "free" it in situ.
-
To isolate free base: This is difficult without hydrolysis. It is safer to carry the salt forward.
Q2: I tried to purify on silica gel, and my product vanished/turned into acid.
Diagnosis: Hydrolysis on the column. Explanation: Silica gel contains surface hydroxyl groups (Si-OH) and adsorbed water. Acid chlorides react instantly with these to form the carboxylic acid (which sticks to the silica). Fix: Do not use silica. If you absolutely must, you can try "Flash Filtration" through a pad of Celite or neutral alumina stored under nitrogen, using 100% dry DCM, but yield loss is high.
Q3: The product is a dark black gum. Can I save it?
Diagnosis: Thermal decomposition / Polymerization. Explanation: Pyridazine derivatives can undergo ring-opening or polymerization if heated excessively, especially in the presence of trace acid. Fix:
-
Trituration: Add anhydrous pentane or hexane to the gum and sonicate. The clean acid chloride might extract into the solvent, leaving the black tar behind. Decant and evaporate the solvent.[1][4][5]
-
Prevention: Never heat the reaction bath above 50°C. Use Oxalyl Chloride at RT instead of refluxing
.
Q4: Why does my NMR show a broad peak at 11-13 ppm?
Diagnosis: Hydrolysis has occurred.
Explanation: That peak is the carboxylic acid proton (-COOH). Your solvent was wet, or the NMR tube was not sealed properly.
Verification: Add a drop of
Data Summary: Solvent Compatibility
| Solvent | Compatibility | Role in Purification |
| Toluene | Excellent | Azeotropic drying; Recrystallization solvent.[6] |
| DCM | Good | Reaction solvent; Washing. |
| Hexane | Good | Anti-solvent for recrystallization; Trituration. |
| DMF | Catalytic Only | Warning: Hard to remove. Use <1 mol%.[7] |
| Ether/THF | Poor | Hygroscopic; Cleaved by strong Lewis acids. |
| Ethanol/Water | Fatal | Destroys product immediately. |
References
-
Organic Syntheses, Coll. Vol. 9, p. 13 (1998). General methods for Acid Chloride Synthesis using Oxalyl Chloride. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]
-
ResearchGate Community Discussions. Purification of Heteroaromatic Acid Chlorides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: IR Characterization & Monitoring of 3-Pyridazinecarbonyl Chloride
[1]
Executive Summary
In the high-stakes environment of heterocyclic drug development, 3-Pyridazinecarbonyl chloride serves as a high-reactivity scaffold for synthesizing bioactive peptidomimetics and pyridazine-based inhibitors.[1] Unlike its stable parent acid, this acyl chloride is moisture-sensitive and highly electrophilic.[1]
This guide provides a technical analysis of its characteristic Infrared (IR) Carbonyl Stretch , a critical quality attribute (CQA) for verifying conversion and monitoring stability.[1] We compare its spectral performance against structural analogs and precursors to provide a robust framework for in-situ process analytical technology (PAT).[1]
Spectral Signature & Theoretical Grounding
The carbonyl (C=O) stretching vibration is the most diagnostic feature for acyl chlorides. For 3-Pyridazinecarbonyl chloride, this signal is governed by the competing electronic effects of the electron-deficient diazine ring.[1]
The "Blue Shift" Phenomenon
Converting 3-pyridazinecarboxylic acid to its acid chloride results in a significant shift to higher wavenumbers (Blue Shift).[1]
-
Inductive Effect (+I): The electronegative chlorine atom and the nitrogen-rich pyridazine ring withdraw electron density from the carbonyl carbon. This shortens the C=O bond, increasing its force constant (
) and vibrational frequency ( ).[1] -
Result: The peak shifts from the carboxylic acid region (~1730 cm⁻¹) to the acyl chloride region (1785–1800 cm⁻¹ ).
Comparative Spectral Data
The following table contrasts the target molecule with its precursor and standard aromatic analogs.
| Compound | Structure | C=O[1][2][3][4][5][6][7][8][9] Frequency (cm⁻¹) | Spectral Characteristics |
| 3-Pyridazinecarbonyl Chloride | Pyridazine-3-COCl | 1785 – 1800 (Predicted) | Sharp, intense singlet.[1] High frequency due to diazine electron withdrawal. |
| 3-Pyridazinecarboxylic Acid | Pyridazine-3-COOH | 1730 – 1733 | Broad band (H-bonding).[1] Lower frequency due to dimer formation.[10] |
| Nicotinoyl Chloride | Pyridine-3-COCl | ~1780 | Close analog.[1] Slightly lower than pyridazine due to single N atom. |
| Benzoyl Chloride | Phenyl-COCl | 1775 | Standard aromatic reference.[1][5] Lower frequency (less electron-deficient ring).[1] |
Analyst Note: The additional nitrogen at the 2-position in the pyridazine ring exerts a stronger electron-withdrawing effect than the pyridine ring in Nicotinoyl chloride, likely pushing the C=O stretch of the pyridazine derivative 5–10 cm⁻¹ higher than that of the pyridine analog.[1]
Experimental Protocol: Synthesis & In-Situ Monitoring
This protocol describes the generation of 3-Pyridazinecarbonyl chloride and the use of FT-IR to validate the transformation.
Reagents:
-
3-Pyridazinecarboxylic acid (CAS: 12583-68-5)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride ( )[1] -
Catalytic DMF (N,N-Dimethylformamide)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]
Step-by-Step Workflow:
-
Baseline Acquisition: Obtain the IR spectrum of the starting material (3-Pyridazinecarboxylic acid). Note the C=O stretch at ~1733 cm⁻¹ and the broad O-H stretch (2500–3300 cm⁻¹).
-
Reaction Initiation: Suspend the acid in anhydrous DCM under Nitrogen (
). Add Thionyl Chloride (1.5 eq) dropwise. -
Catalysis: Add 1-2 drops of DMF. Evolution of
and gas indicates reaction onset. -
In-Situ Monitoring (Critical Step):
-
Extract aliquots every 30 minutes.
-
Endpoint Criteria: The reaction is complete when:
-
The broad O-H band (3000 cm⁻¹) disappears completely .
-
The C=O peak shifts from 1733 cm⁻¹ to a sharp band at ~1790 cm⁻¹ .
-
-
-
Isolation: Evaporate solvent/excess
under reduced pressure. The residue is the unstable acid chloride. -
Validation: Immediately run an IR of the neat oil/solid. Note: Any peak broadening or reappearance of 1730 cm⁻¹ indicates hydrolysis.
Visualization of Workflows
Figure 1: Synthesis and IR Monitoring Logic
This diagram illustrates the process flow and the decision gates based on spectral data.[6]
Caption: Operational workflow for converting the acid to the acid chloride, using IR frequency shifts as the primary decision gate.
Figure 2: Electronic Effects on C=O[1] Frequency
Why does the frequency shift? This diagram visualizes the molecular forces at play.[8]
Caption: Mechanistic basis for the high-frequency shift. Electron withdrawal by the diazine ring and chlorine atom shortens the C=O bond.
Performance Comparison: Acid Chloride vs. Alternatives
When choosing an activation strategy for pyridazine-3-carboxylic acid, researchers must weigh reactivity against stability.[1]
| Feature | Acid Chloride (via SOCl₂) | Active Ester (NHS/EDC) | Mixed Anhydride |
| IR Monitoring | Excellent. Distinct shift to ~1790 cm⁻¹.[1] | Good. Split peaks ~1740/1780 cm⁻¹. | Complex. Multiple bands overlapping. |
| Reactivity | Highest. Reacts instantly with nucleophiles.[1] | Moderate. Requires longer times. | High, but prone to side reactions.[1] |
| Stability | Low. Hydrolyzes rapidly (monitor 1730 cm⁻¹).[1] | High. Stable solid, can be stored.[1] | Low. Thermal instability. |
| Atom Economy | High. Byproducts are gases ( | Lower. Urea byproducts must be removed. | Moderate. |
References
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
-
Świderski, G., et al. (2020).[1] Synthesis and spectroscopic characterization of pyridazinecarboxylic acid complexes. Inorganica Chimica Acta. (Contextual data on parent acid C=O at 1730 cm⁻¹).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. youtube.com [youtube.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. CN1349969A - Prepn of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
Advanced Characterization Guide: Mass Spectrometry Fragmentation of Pyridazine Derivatives
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of pyridazine derivatives (1,2-diazines). It is designed for medicinal chemists and analytical scientists who need to distinguish pyridazine scaffolds from their isomeric alternatives—pyrimidines (1,3-diazines) and pyrazines (1,4-diazines)—during drug development and metabolite identification.
Unlike rigid templates, this guide focuses on the causality of fragmentation, specifically the lability of the N-N bond, and provides a self-validating experimental protocol for structural elucidation.
Part 1: Mechanistic Comparison & Performance Analysis
The Core Challenge: Distinguishing Diazine Isomers
In drug discovery, pyridazine is often used as a bioisostere for phenyl or other heterocyclic rings to improve solubility and metabolic stability. However, distinguishing it from pyrimidine and pyrazine isomers using standard MS1 (molecular ion) data is impossible as they share the same elemental composition.
Performance Comparison: Fragmentation Specificity The "performance" of the pyridazine scaffold in MS analysis is defined by its unique fragmentation pathway, which offers superior structural diagnostic capability compared to its isomers.
| Feature | Pyridazine (1,2-Diazine) | Pyrimidine (1,3-Diazine) | Pyrazine (1,4-Diazine) |
| Key Bond Weakness | N-N bond (Bond Energy ~160 kJ/mol) | C-N bond | C-N bond |
| Primary Neutral Loss | Nitrogen gas ( | Hydrogen Cyanide (HCN, 27 Da) | Hydrogen Cyanide (HCN, 27 Da) |
| Secondary Loss | HCN (after ring contraction) | Acetylene ( | Acetylene ( |
| Diagnostic Utility | High : | Moderate : HCN loss is common in many N-heterocycles. | Moderate : Indistinguishable from pyrimidine by neutral loss alone. |
Mechanism: The N-N Bond Factor
The defining characteristic of pyridazine fragmentation is the cleavage of the weak N-N single bond.
-
Ionization : Formation of the radical cation
. -
Ring Opening : The N-N bond breaks, leading to an acyclic intermediate.
-
Elimination : The molecule ejects a stable
molecule. This is thermodynamically driven by the high stability of the nitrogen triple bond.
In contrast, pyrimidine and pyrazine lack adjacent nitrogen atoms. Their fragmentation requires the cleavage of the stronger C-N bonds, invariably leading to the loss of HCN.
Visualization: Fragmentation Pathways
The following diagram contrasts the unique
Caption: Comparative fragmentation pathways. Note the distinct N2 loss (Blue) for pyridazine versus the HCN loss (Red) for pyrimidine.
Part 2: Experimental Protocol (LC-MS/MS)
This protocol is designed to validate the presence of a pyridazine core in a drug candidate or metabolite. It uses a "Neutral Loss Scan" approach to screen for the characteristic mass difference of 28 Da.
Sample Preparation
-
Stock Solution : Dissolve 1 mg of the pyridazine derivative in 1 mL of DMSO.
-
Working Solution : Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.
-
Why Formic Acid? Pyridazines are basic (
). Acidification ensures protonation for ESI detection.
-
LC-MS/MS Conditions
-
Instrument : Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column : C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase :
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient : 5% B to 95% B over 5 minutes.
MS/MS Acquisition Strategy (The "Self-Validating" Step)
To confirm the pyridazine core, you must observe the specific neutral loss.
-
Mode : Product Ion Scan (MS2) of the parent ion
. -
Collision Energy (CE) : Ramp from 10 eV to 40 eV.
-
Reasoning: The N-N bond is relatively weak, but aromatic stability requires moderate energy to initiate ring opening.
-
-
Validation Criterion :
-
Look for a product ion at
. -
Note: If the substituent contains a terminal amine, ensure the loss is not
(also 28 Da). High-resolution MS (HRMS) distinguishes (28.0061) from (28.0313).
-
Visualization: Experimental Workflow
Caption: Step-by-step LC-MS/MS workflow for confirming pyridazine structure via specific neutral loss detection.
Part 3: Data Reference & Interpretation
Diagnostic Fragment Ions
The table below summarizes the expected mass shifts for a hypothetical pyridazine derivative compared to its isomers.
Table 1: Comparative Fragmentation of Diazine Isomers (Parent m/z 80)
| Isomer | Precursor Ion | Dominant Fragment 1 | Dominant Fragment 2 | Mechanism |
| Pyridazine | N-N Cleavage | |||
| Pyrimidine | C-N Cleavage | |||
| Pyrazine | C-N Cleavage |
Interpreting Substituent Effects[6]
-
Alkyl-Pyridazines : The alkyl chain often fragments after the
loss. -
Aryl-Pyridazines : The phenyl ring stabilizes the radical cation, often requiring higher collision energies to induce the
loss. -
Reduced Pyridazines (Tetrahydropyridazines) : These undergo a true Retro-Diels-Alder (RDA) reaction.
-
Pattern: Cleavage of the C3-C4 and C6-N1 bonds.
-
Result: Formation of a hydrazine derivative and a diene.
-
Common Pitfalls
-
Isobaric Interferences : Loss of CO (27.9949 Da) or
(28.0313 Da) can mimic (28.0061 Da). Solution : Use High-Resolution MS (HRMS) with a tolerance < 5 ppm. -
Adduct Formation : Pyridazines readily form sodium adducts
. These are stable and fragment poorly. Solution : Ensure sufficient proton source (formic acid) to drive formation.
References
-
Basicity and Electronic Structure
- Title: Why is pyridazine more basic than pyrimidine and pyrazine?
- Source: Reddit / ChemHelp (Synthesized community consensus based on Alpha Effect).
-
URL: [Link]
-
Fragmentation Mechanisms
- Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact.
- Source: Journal of Chemical Physics (AIP Publishing).
-
URL: [Link]
-
Experimental Protocols
- Title: Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines.
- Source: PMC (PubMed Central).
-
URL: [Link]
-
Retro-Diels-Alder Context
- Title: The Retro Diels-Alder Reaction.
- Source: Master Organic Chemistry.
-
URL: [Link]
Sources
Precision Benchmarking: Melting Point Range of Pure 3-Pyridazinecarbonyl Chloride
Topic: Melting Point Range of Pure 3-Pyridazinecarbonyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thermodynamic Fingerprint
In the synthesis of pyridazine-based pharmacophores, 3-Pyridazinecarbonyl chloride (CAS: 21921-50-6) serves as a critical electrophile. However, its high moisture sensitivity creates a common analytical pitfall: the rapid hydrolysis to 3-pyridazinecarboxylic acid.
For the application scientist, the melting point (MP) is not just a physical constant; it is a kinetic stability indicator . A sharp melting point in the 70–75 °C range confirms the integrity of the acyl chloride functionality. Conversely, an upward shift in melting point is a definitive "red flag," signaling hydrolysis and the formation of the carboxylic acid, which melts >130 °C higher.
This guide benchmarks the thermal properties of 3-Pyridazinecarbonyl chloride against its primary impurity and structural analogs, providing a self-validating protocol for purity assessment.
The Critical Benchmark: Pure vs. Hydrolyzed
The most common failure mode in handling heteroaromatic acid chlorides is unnoticed hydrolysis. The thermodynamic contrast between the active chloride and the inert acid is drastic.
Table 1: Thermal Profile of Target & Impurity
| Compound | Chemical State | Melting Point Range (°C) | Physical State (RT) | Handling Implication |
| 3-Pyridazinecarbonyl chloride | Active Electrophile | 72.5 – 75.0 °C | Crystalline Solid | Target Range. Handle under inert gas.[1][2] |
| 3-Pyridazinecarboxylic acid | Hydrolysis Impurity | 200 – 209 °C | Solid | Failure Mode. Indicates moisture contamination. |
Expert Insight: Unlike many organic impurities that depress the melting point (eutectic formation), the hydrolysis of this acid chloride leads to a product with a significantly higher lattice energy and melting point. Therefore, an increasing melting point range indicates degrading purity.
Comparative Analysis: Structural Analogs
To contextualize the handling requirements, we compare 3-Pyridazinecarbonyl chloride with its diazine and pyridine analogs. This comparison highlights the unique "solid-state convenience" of the pyridazine derivative compared to the liquid nicotinoyl chloride free base.
Table 2: Comparative Benchmarking of Heteroaromatic Acid Chlorides
| Analog | Structure | Free Base MP (°C) | HCl Salt MP (°C) | Stability & Handling Note |
| 3-Pyridazinecarbonyl chloride | 1,2-Diazine | 72.5 | N/A (Used as free base) | Advantage: Solid at RT, easier to weigh than liquid analogs. Risk: Rapid hydrolysis. |
| Pyrazine-2-carbonyl chloride | 1,4-Diazine | 63 – 65 | ~195 (dec.) | Very similar handling profile. Solid free base allows for precise stoichiometry without density calculations. |
| Nicotinoyl chloride | Pyridine | 15 – 16 (Liquid) | 151 – 157 | The free base is a liquid/low-melt solid, making it harder to handle anhydrously. Often supplied as the HCl salt to improve stability. |
Visualizing the Purity Assessment Workflow
The following decision tree outlines the logical flow for validating the reagent before committing it to a high-value synthesis.
Figure 1: Logic flow for assessing reagent quality based on thermal analysis. Note that partial hydrolysis often broadens the range upward, unlike typical impurity depression.
Experimental Protocol: Sealed Capillary Method
Standard open-capillary melting point determination will yield erroneous results for 3-Pyridazinecarbonyl chloride due to atmospheric moisture reacting during the heating ramp.
Protocol: Anaerobic Melting Point Determination
-
Preparation:
-
Dry all glassware and capillaries in an oven at 120 °C for at least 1 hour.
-
Equip a glovebox or glove bag with an inert atmosphere (Nitrogen/Argon).
-
-
Sampling:
-
Load the sample into the capillary inside the inert environment.
-
Crucial Step: Seal the open end of the capillary using a micro-torch or heated wax plug before removing it from the inert atmosphere. This prevents hydrolysis during the transfer to the MP apparatus.
-
-
Measurement:
-
Set the ramp rate to 10 °C/min until 60 °C, then reduce to 1 °C/min.
-
Observe the transition.
-
Onset: ~72.0 °C
-
Clear Point: ~75.0 °C
-
-
-
Interpretation:
-
If the sample "sweats" or liquefies below 70 °C, solvent entrapment is likely.
-
If solids persist >80 °C, significant acid impurity is present.
-
Mechanism of Degradation
Understanding the chemical pathway reinforces the importance of the >200 °C melting point shift.
Figure 2: Hydrolysis pathway. The replacement of the weak C-Cl bond with the strong hydrogen-bonding network of the carboxylic acid drives the dramatic increase in melting point.
References
-
LookChem. (n.d.). 3-Pyridazinecarbonyl chloride Properties and Melting Point. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.).[3][4] Compound Summary: 3-Pyridazinecarbonyl chloride (CAS 21921-50-6). National Library of Medicine. Retrieved February 9, 2026, from [Link]
Sources
- 1. Nicotinoyl chloride hydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. lookchem.com [lookchem.com]
- 3. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pyrazine-2-carbohydrazide (768-05-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Comparative Analysis of HPLC Strategies for 3-Pyridazinecarbonyl Chloride: Direct vs. Derivatization Protocols
Executive Summary & Scientific Rationale
3-Pyridazinecarbonyl chloride is a critical electrophilic intermediate used in the synthesis of bioactive pyridazine derivatives. However, its high reactivity and moisture sensitivity present a significant analytical challenge.
Standard Reversed-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases (water/buffer), which causes the immediate hydrolysis of the acid chloride into 3-pyridazinecarboxylic acid . Consequently, a direct injection method cannot distinguish between the active acid chloride and the inactive acid impurity already present in the sample.[1]
To accurately quantify the purity of 3-pyridazinecarbonyl chloride, derivatization is not optional—it is mandatory. This guide compares two primary strategies:
-
In-Situ Methyl Esterification (Recommended): Converts the unstable chloride to a stable methyl ester.
-
Amine Derivatization (High Sensitivity): Converts the chloride to a stable amide (useful for trace analysis).
The Instability Mechanism
Understanding the kinetics of hydrolysis is crucial for method selection. The acid chloride bond (C-Cl) is highly susceptible to nucleophilic attack by water.
DOT Diagram: Reaction Pathways & Analytical Consequence
Figure 1: Reaction pathways determining analytical success. Direct injection leads to hydrolysis (Red path), merging the analyte signal with the impurity signal. Derivatization (Green path) separates the active species from the impurity.
Comparative Methodologies
Method A: In-Situ Methyl Esterification (The Industry Standard)
Principle: The sample is dissolved immediately in anhydrous methanol. The acid chloride reacts rapidly to form methyl 3-pyridazinecarboxylate . The carboxylic acid impurity does not react significantly with methanol under these neutral conditions (requires acid catalysis/heat), allowing for the separation of "Active Chloride" (as ester) from "Acid Impurity" (as acid).
Experimental Protocol
-
Diluent Preparation: Use HPLC-grade Anhydrous Methanol (water content <0.05%).
-
Sample Preparation:
-
Accurately weigh 50 mg of 3-Pyridazinecarbonyl chloride into a 50 mL volumetric flask.
-
CRITICAL: Immediately add 20 mL of Anhydrous Methanol.
-
Sonicate for 5 minutes (reaction is usually complete within seconds, but this ensures dissolution).
-
Dilute to volume with Methanol.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridazine ring absorption).
-
Injection Vol: 5 µL.
-
Data Interpretation
-
Peak 1 (RT ~3.5 min): 3-Pyridazinecarboxylic acid (Original Impurity).
-
Peak 2 (RT ~8.2 min): Methyl 3-pyridazinecarboxylate (Derived from Active Chloride).
Method B: Amine Derivatization (Trace Analysis)
Principle: Reaction with a secondary amine (e.g., diethylamine or morpholine) to form a stable amide. This is used when the methyl ester is unstable or when higher UV sensitivity is required (using a tag like nitro-aniline).
Experimental Protocol
-
Reagent: 1% Diethylamine in Acetonitrile (dried).
-
Sample Preparation:
-
Weigh 50 mg sample.
-
Add 10 mL of Reagent solution.
-
Vortex for 1 minute.
-
Quench: Add 1 mL water to destroy excess reagent (optional, if reagent interferes).
-
-
HPLC Conditions: Similar to Method A, but requires pH adjustment of the mobile phase (pH > 7) or a specialized column to handle the basic amide.
Performance Comparison & Validation Data
The following table summarizes the performance metrics of the two approaches compared to the flawed "Direct Injection" method.
| Feature | Direct Injection (RP-HPLC) | Method A: Methyl Esterification | Method B: Amide Derivatization |
| Analyte Detected | 3-Pyridazinecarboxylic Acid | Methyl 3-pyridazinecarboxylate | 3-Pyridazinecarboxamide |
| Specificity | FAIL (Cannot distinguish chloride from acid impurity) | High (Differentiates Chloride vs. Acid) | High (Differentiates Chloride vs. Acid) |
| Stability (Solution) | Poor (< 5 mins) | Excellent (> 24 hours) | Excellent (> 48 hours) |
| Reaction Time | N/A (Hydrolysis is uncontrolled) | < 1 minute (Instant) | < 5 minutes |
| Limit of Detection | High (Peak tailing issues) | Moderate (Standard UV) | Low (Can use UV-tag amines) |
| Reproducibility (RSD) | > 5.0% | < 0.5% | < 1.0% |
Why Method A Wins for Routine QC
Method A utilizes the solvent (Methanol) as the reagent. It minimizes pipetting steps, reduces the risk of introducing water, and the methyl ester of pyridazine chromatographs perfectly on standard C18 columns without complex buffering.
Recommended Analytical Workflow
This decision tree guides the analyst through the sample handling process to ensure data integrity.
DOT Diagram: Analytical Workflow
Figure 2: Step-by-step workflow for selecting and executing the correct derivatization protocol.
References
-
Valavdekar, S. et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." ResearchGate, 2013.
-
BenchChem. "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents." BenchChem Protocols, 2025.[2]
-
Sigma-Aldrich. "Product Specification: 3-Pyridazinecarboxylic acid (Hydrolysis Product)." Merck/Sigma Technical Data.
-
Chromatography Forum. "Acid Chlorides by HPLC: Consensus on Derivatization." LCGC Archives.
-
Zheng, X. et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis, 2017.
Sources
Optimizing TLC Visualization for Pyridazine-3-carbonyl Chloride: A Comparative Guide
Introduction: The Stability Paradox
Pyridazine-3-carbonyl chloride is a critical intermediate in the synthesis of bioactive pyridazine derivatives. However, its analysis via Thin Layer Chromatography (TLC) presents a unique challenge: instability on the stationary phase.
Acid chlorides are electrophilic and moisture-sensitive. Silica gel plates contain adsorbed water and surface hydroxyl groups (
Therefore, a robust visualization strategy must distinguish between the intact electrophile (via derivatization) and its hydrolyzed breakdown product. This guide compares visualization methods to create a self-validating analytical workflow.
Comparative Analysis of Visualization Methods
The following table summarizes the performance of standard stains when applied to this specific pyridazine scaffold.
Table 1: Visualization Performance Matrix
| Visualization Method | Detection Principle | Sensitivity | Selectivity | Status |
| UV (254 nm) | High (<1 µg) | Low (Detects all aromatics) | Primary | |
| Bromocresol Green (BCG) | pH indicator (pKa ~4.7). Detects acidic protons.[1] | Medium (5-10 µg) | High (Specific for hydrolysis product) | Diagnostic |
| Iodine ( | Reversible adsorption to lipophilic zones. | Medium | Low (General organic stain) | Secondary |
| Ninhydrin | Reaction with amines.[2][3] | Negligible | None (Pyridazine N is non-reactive) | Not Recommended |
| KMnO | Oxidation of functional groups. | Low | Low (Pyridazine ring is electron-deficient) | Not Recommended |
Detailed Technical Assessment
A. UV 254 nm (The Gold Standard)
-
Mechanism: The 1,2-diazine (pyridazine) ring possesses significant aromatic character. It strongly absorbs UV light at 254 nm, appearing as a dark spot against the fluorescent green background (
) of the silica plate.[4] -
Limitation: UV cannot distinguish between the acid chloride, the methyl ester (if quenched), or the carboxylic acid (hydrolysis product), as the chromophore (the ring) remains unchanged.
B. Bromocresol Green (The Hydrolysis Indicator)
-
Mechanism: BCG is an acid-base indicator that transitions from blue/green (pH > 5.4) to yellow (pH < 3.8).
-
Application: When pyridazine-3-carbonyl chloride hydrolyzes on the plate, it generates localized acidity (
). -
Strategic Use: Use BCG to confirm if your "starting material" spot is actually the carboxylic acid decomposition product.
C. The Methanol Quench (The "True" Analysis)
To analyze the acid chloride accurately, you must convert it to a stable species before it touches the silica.
-
Reaction:
-
Protocol: Dissolve a micro-aliquot of the reaction mixture in dry methanol. Spot this solution. You are now analyzing the methyl ester surrogate, which is stable on silica.
Experimental Protocols
Protocol A: The "Dual-Spot" Validation System
To confirm conversion of Acid Chloride (R-COCl) to Product.
-
Prepare Quench Vial: Add 0.5 mL dry Methanol to a GC vial.
-
Sample: Take 10 µL of reaction mixture and add to Quench Vial. Wait 5 minutes. (Forms Methyl Ester).
-
Standard: Dissolve authentic Pyridazine-3-carboxylic acid in MeOH.
-
TLC Layout:
-
Lane 1: Reaction Mix (Direct Spot)
Will streak/hydrolyze to Acid. -
Lane 2: Quench Vial (Methyl Ester)
Stable, distinct Rf. -
Lane 3: Acid Standard.
-
-
Elution: 5% MeOH in DCM (Adjust based on polarity).
-
Visualization:
-
First: Observe under UV 254 nm .
-
Second: Dip in Bromocresol Green .
-
Interpretation: Lane 1 and Lane 3 should turn yellow (Acid). Lane 2 should remain blue/green (Ester) but be visible under UV.
-
Protocol B: Bromocresol Green Stain Preparation[2][5][7]
-
Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol.
-
Add 0.1 M NaOH dropwise until the solution turns blue.
-
Store in a glass jar. Shelf life: ~1 month.
Visualization Workflow (Logic Map)
The following diagram illustrates the decision-making process for interpreting TLC results for this specific molecule.
Caption: Logic flow for distinguishing Pyridazine-3-carbonyl chloride derivatives using comparative staining.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epfl.ch [epfl.ch]
Technical Guide: Elemental Analysis & Quality Validation of 3-Pyridazinecarbonyl Chloride
Executive Summary: The Stability Paradox
3-Pyridazinecarbonyl chloride (CAS: 1456-22-0) is a high-value heterocyclic building block used extensively in the synthesis of bioactive pyridazine derivatives. However, its utility is frequently compromised by its inherent instability. Unlike its carbocyclic analogs (e.g., benzoyl chloride), the electron-deficient pyridazine ring renders the carbonyl chloride moiety highly susceptible to nucleophilic attack by atmospheric moisture.
This guide provides a rigorous framework for validating the quality of this reagent using Elemental Analysis (EA) . We compare the isolated reagent against its primary "alternatives": its own degradation product (3-pyridazinecarboxylic acid) and in-situ activation strategies.
Comparative Analysis: The "Gold Standard" vs. The "Hidden Failure"
The primary challenge in using 3-Pyridazinecarbonyl chloride is distinguishing the active reagent from its hydrolyzed counterpart. Visual inspection is often insufficient, as both appear as off-white solids. Elemental Analysis provides the definitive "fingerprint" for validation.
Table 1: Theoretical Elemental Composition Comparison
Use this table to interpret your EA results. A deviation of >0.4% from the theoretical Chloride value indicates significant hydrolysis.
| Element | Target Reagent (3-Pyridazinecarbonyl chloride) | Primary Impurity (3-Pyridazinecarboxylic acid) | Differentiation Factor |
| Formula | C₅H₃ClN₂O | C₅H₄N₂O₂ | - |
| MW ( g/mol ) | 142.54 | 124.10 | Δ 18.44 |
| Carbon (C) | 42.13% | 48.39% | Acid has higher %C |
| Hydrogen (H) | 2.12% | 3.25% | Acid has higher %H |
| Nitrogen (N) | 19.65% | 22.58% | Acid has higher %N |
| Chlorine (Cl) | 24.87% | 0.00% | Critical Indicator |
| Oxygen (O) | 11.22% | 25.79% | Acid has >2x Oxygen |
Table 2: Performance Comparison vs. Alternatives
Should you isolate the chloride or use the acid in-situ?
| Feature | Isolated 3-Pyridazinecarbonyl Chloride | In-Situ Activation (Acid + HATU/EDC) | Nicotinoyl Chloride (Analog) |
| Reactivity | High (Instant acylation) | Moderate (Requires coupling time) | High (Stable HCl salt available) |
| Atom Economy | Excellent (Only HCl byproduct) | Poor (Large urea/phosphoramide byproducts) | Excellent |
| Stability | Low (Hygroscopic, requires -20°C) | High (Acid is stable at RT) | Moderate (More stable than pyridazine) |
| Use Case | Scale-up, difficult amines, weak nucleophiles | Discovery scale, HTS, parallel synthesis | Reference standard for handling |
Diagnostic Visualization: The Hydrolysis Trap
The following diagram illustrates the degradation pathway that EA detects, and the decision logic for choosing the correct reagent form.
Figure 1: The degradation pathway of 3-Pyridazinecarbonyl chloride. A drop in Chlorine content (<24.8%) directly correlates to the formation of the carboxylic acid impurity.
Experimental Protocols for Validation
Protocol A: Inert Sampling for Elemental Analysis
Standard open-air weighing will result in false negatives due to rapid hydrolysis on the balance pan.
-
Preparation: Dry a glove bag or glove box to <10 ppm H₂O.
-
Encapsulation:
-
Pre-weigh tin (Sn) capsules (for CHN) and silver (Ag) capsules (for Oxygen/Chlorine) inside the inert environment.
-
Transfer ~2 mg of 3-Pyridazinecarbonyl chloride into the capsules.
-
Cold Seal: Crimp the capsules tightly inside the glove box. Do not use heat sealing if the compound is volatile (though 3-PCC is solid, heat can induce decomposition).
-
-
Analysis:
-
CHN: Combustion at 950°C (Dumas method).
-
Chlorine: Schöniger flask combustion followed by potentiometric titration or Ion Chromatography (IC). Note: Standard CHN analyzers do not detect Chlorine; a separate halogen cycle is required.
-
Protocol B: Rapid Quality Check (Silver Nitrate Test)
A qualitative field test to complement quantitative EA.
-
Dissolve 10 mg of the sample in 1 mL of dry acetonitrile.
-
Add 2 drops of aqueous AgNO₃.
-
Observation:
-
Immediate heavy precipitate (AgCl): Consistent with Acid Chloride (Cl⁻ released upon water contact).
-
Slow/No precipitate: Indicates the sample may already be fully hydrolyzed to the acid (which does not release ionic Cl⁻ as readily in this context) or is a non-reactive species. Note: This confirms identity, but EA is required for purity.
-
Synthesis & Handling Recommendations
When to Isolate vs. Generate In-Situ
Based on the stability profile confirmed by EA data, follow these guidelines:
-
Use Isolated Chloride (Validation Required):
-
When reacting with electron-poor anilines or sterically hindered amines .
-
When "Atom Economy" is critical (e.g., GMP scale-up).
-
Requirement: Batch must pass EA with Cl > 24.5%.
-
-
Use In-Situ Activation (Recommended):
-
For routine library synthesis.
-
Method: React 3-pyridazinecarboxylic acid with Oxalyl Chloride (with catalytic DMF) in DCM. Evaporate solvent to remove excess oxalyl chloride, then add the amine immediately. This avoids the storage stability issue entirely.
-
Storage Conditions
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Container: Teflon-lined screw cap or flame-sealed ampoule.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88438, 3-Pyridinecarbonyl chloride, hydrochloride. Retrieved from [Link](Used for structural analog comparison).
-
World Intellectual Property Organization (2001). WO2001007416 - Method of Producing Pyridazine Carboxylic Acid Derivatives. Retrieved from [Link](Synthesis context).
Distinguishing 3-Pyridazinecarbonyl Chloride from its Carboxylic Acid Precursor
Executive Summary
In medicinal chemistry, particularly during the synthesis of kinase inhibitors and pyridazine-based scaffolds, the conversion of 3-Pyridazinecarboxylic acid (Precursor) to 3-Pyridazinecarbonyl chloride (Product) is a critical activation step. However, the high moisture sensitivity of the acid chloride often leads to hydrolysis, reverting the product to the precursor during analysis.
This guide provides a definitive, multi-modal approach to distinguishing these two species. Unlike standard guides, we focus on "The Derivatization Trap" —a self-validating LC-MS protocol—and FT-IR spectroscopy as the primary non-destructive method.
Chemical Context & The Stability Challenge[1]
The core challenge in distinguishing these compounds lies in the electrophilic reactivity of the acid chloride.
-
The Precursor (Acid): A stable, polar solid. It exists often as a dimer in solid state and has high melting points.
-
The Product (Chloride): A highly reactive electrophile. Upon contact with atmospheric moisture, it rapidly hydrolyzes back to the acid and HCl.
Critical Insight: You cannot analyze 3-Pyridazinecarbonyl chloride using standard Reverse Phase HPLC (water/methanol mobile phases) because the instrument itself will convert your sample back to the precursor, leading to a False Negative result.
Method A: FT-IR Spectroscopy (The Non-Destructive Gold Standard)
Best for: Rapid confirmation of bulk solid/oil without chemical alteration.
FT-IR provides the most immediate evidence of conversion based on the shift in carbonyl stretching frequency. The electronegative chlorine atom withdraws electron density from the carbonyl carbon (inductive effect), strengthening the C=O bond and shifting it to a higher wavenumber.
Comparative Data Table
| Feature | 3-Pyridazinecarboxylic Acid (Precursor) | 3-Pyridazinecarbonyl Chloride (Product) |
| C=O Stretch | 1700 – 1730 cm⁻¹ (Lower energy) | 1770 – 1800 cm⁻¹ (Higher energy) |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Very broad, "Hairy") | Absent (Clean baseline >3000 cm⁻¹) |
| C-Cl Stretch | Absent | 600 – 800 cm⁻¹ (Strong, sharp) |
Analysis Protocol
-
Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is completely dry.
-
Blank: Run a background scan with air.
-
Sample: Place a small amount of the crude acid chloride product on the crystal.
-
Observation: Look for the disappearance of the broad O-H "mountain" centered at 3000 cm⁻¹ and the shift of the sharp carbonyl peak to ~1780 cm⁻¹.
Method B: The "Derivatization Trap" (LC-MS / GC-MS)
Best for: Quantitative conversion analysis and purity checks.
Since you cannot inject the acid chloride directly, you must chemically "trap" it as a stable ester. This method relies on the differential reactivity of the Acid vs. the Chloride toward methanol.
The Logic
-
Scenario A (Precursor): Carboxylic Acid + Methanol (room temp, no acid catalyst)
No Reaction (remains Acid). -
Scenario B (Product): Acid Chloride + Methanol
Methyl Ester (Rapid reaction).
Workflow Diagram
The following diagram illustrates the decision logic for this protocol.
Figure 1: The "Derivatization Trap" Logic Flow. By quenching with methanol, the reactive chloride is converted to a distinct methyl ester, while the unreactive acid precursor remains unchanged.
Experimental Protocol
-
Sampling: Take 10 mg of your reaction mixture.
-
Quench: Dissolve in 1 mL of anhydrous Methanol (MeOH).
-
Incubation: Let stand at room temperature for 5 minutes. (Do not add acid catalyst or heat, as this would force the precursor to esterify, giving a false positive).
-
Analysis: Inject into LC-MS.
-
Interpretation:
-
Peak A (Precursor Mass): Represents unreacted starting material.
-
Peak B (Methyl Ester Mass): Represents the yield of Acid Chloride.
-
Method C: The Silver Nitrate Precipitation (Qualitative)
Best for: Instant bench-side confirmation.
This classical method detects the labile chloride ion (
-
Reagent: Prepare a 1% solution of
in water/acetonitrile. -
Test: Dissolve a small crystal of your product in dry acetonitrile. Add 2 drops of the
solution. -
Result:
-
Acid Chloride: Immediate formation of a thick, curdy white precipitate (
). -
Carboxylic Acid: No immediate precipitate (solution remains clear or slightly cloudy).
-
Synthesis & Handling Workflow
To ensure the integrity of the 3-Pyridazinecarbonyl chloride, the synthesis must avoid moisture at all costs.
Validated Synthesis Protocol
-
Setup: Flame-dried round bottom flask,
atmosphere. -
Reagents: 3-Pyridazinecarboxylic acid (1 eq), Thionyl Chloride (
, 5-10 eq). Note: serves as both reagent and solvent. -
Catalyst: Add 1-2 drops of DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.
-
Reflux: Heat to reflux (75°C) for 2-4 hours until the solid dissolves and gas evolution (
, ) ceases. -
Isolation: Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Azeotrope: Add dry Toluene and evaporate twice to remove trace thionyl chloride.
Handling Diagram
Figure 2: Synthesis and isolation workflow designed to minimize moisture exposure and remove corrosive reagents.
Troubleshooting & Stability
-
Color Change: Pure acid chloride is often an off-white or pale yellow solid. If it turns dark brown/black, it may be decomposing (polymerizing) or reacting with trace moisture.
-
Storage: Must be stored in a tightly sealed vial, preferably in a desiccator or freezer (-20°C).
-
Delayed Analysis: If you cannot run the LC-MS immediately, the Methyl Ester derivative (from Method B) is stable and can be stored for days before analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 269369, Pyridazine-3-carboxylic acid. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
